AB-680
Description
Quemliclustat is a small molecule, competitive inhibitor of the ectoenzyme CD73 (cluster of differentiation 73; 5'-ecto-nucleotidase; 5'-NT; ecto-5'-nucleotidase), with potential immunomodulating and antineoplastic activities. Upon administration, quemliclustat targets and binds to CD73, leading to clustering of and internalization of CD73. This prevents CD73-mediated conversion of adenosine monophosphate (AMP) to adenosine and decreases the amount of free adenosine in the tumor microenvironment (TME). This prevents adenosine-mediated lymphocyte suppression and increases the activity of CD8-positive effector cells and natural killer (NK) cells. This also activates macrophages and reduces the activity of myeloid-derived suppressor cells (MDSCs) and regulatory T-lymphocytes (Tregs). By abrogating the inhibitory effect on the immune system and enhancing the cytotoxic T-cell-mediated immune response against cancer cells, tumor cell growth decreases. In addition, clustering and internalization of CD73 decreases the migration of cancer cells and prevents metastasis. CD73, a plasma membrane protein belonging to the 5'-nucleotidase (NTase) family, upregulated on a number of cancer cell types, catalyzes the conversion of extracellular nucleotides, such as AMP, to membrane-permeable nucleosides, such as adenosine; it plays a key role in adenosine-mediated immunosuppression within the TME.
QUEMLICLUSTAT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
Structure
2D Structure
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-[6-chloro-4-[[(1S)-1-(2-fluorophenyl)ethyl]amino]pyrazolo[3,4-b]pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN4O9P2/c1-10(11-4-2-3-5-13(11)22)24-14-6-16(21)25-19-12(14)7-23-26(19)20-18(28)17(27)15(35-20)8-34-37(32,33)9-36(29,30)31/h2-7,10,15,17-18,20,27-28H,8-9H2,1H3,(H,24,25)(H,32,33)(H2,29,30,31)/t10-,15+,17+,18+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYLCAMJNGIULC-KCVUFLITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN4O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2105904-82-1 | |
| Record name | Quemliclustat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2105904821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QUEMLICLUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6K8WSV73A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AB-680: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-680, also known as quemliclustat, is a potent and selective small-molecule inhibitor of the ecto-5'-nucleotidase CD73.[1][2][3] CD73 is a critical enzyme in the adenosine signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to adenosine in the extracellular space.[1][3] In the tumor microenvironment (TME), high concentrations of adenosine suppress the activity of immune cells, such as T cells and NK cells, allowing cancer cells to evade immune destruction.[1][3][4] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby restoring anti-tumor immunity.[4] This document provides a detailed technical guide on the discovery, mechanism of action, and synthesis of this compound.
Discovery and Mechanism of Action
The discovery of this compound was the result of extensive structure-activity relationship (SAR) studies and structure-based drug design aimed at identifying a potent and selective inhibitor of CD73.[1][2] this compound is a reversible and competitive inhibitor of human CD73 with a reported inhibition constant (Ki) of 5 pM.[1][2][5]
The primary mechanism of action of this compound is the inhibition of the enzymatic activity of CD73.[4] This leads to a reduction in the concentration of adenosine in the TME, which in turn alleviates the suppression of immune cells.[4] Preclinical studies have demonstrated that this compound can restore T-cell proliferation and cytokine secretion in the presence of AMP.[4]
Signaling Pathway of Adenosine Production and Inhibition by this compound
Caption: Adenosine production pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Value | Cell Line/System | Reference |
| Ki (hCD73) | 5 pM | Recombinant human CD73 | [1][2][5] |
| IC50 (hCD73) | 0.043 nM | CHO cells expressing human CD73 | |
| IC50 (hCD8+ T cells) | 0.008 nM | Isolated human CD8+ T cells | |
| IC50 (mCD8+ T cells) | 0.66 nM | Isolated mouse CD8+ T cells | |
| IC50 (hPBMCs) | 0.011 nM | Isolated human PBMCs | |
| Selectivity | >10,000-fold vs. NTPDase 1, 2, 3, and 8 |
Table 1: In Vitro Potency and Selectivity of this compound
| Species | Dosing | Key Findings | Reference |
| Mouse | 10 mg/kg | Reduced tumor volume in a B16/F10 melanoma model, alone and in combination with anti-PD-1. | |
| Human | 0.1 mg to 25 mg (Phase 1) | Well tolerated with a pharmacokinetic profile suitable for biweekly intravenous administration. | [1][6] |
Table 2: In Vivo Efficacy and Clinical Data for this compound
Synthesis Process
While a detailed, step-by-step synthesis protocol for the final this compound molecule is proprietary, the general synthetic strategy involves the preparation of a key intermediate, 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, followed by coupling with a modified ribose moiety and subsequent phosphorylation steps.
Synthesis of the Azaindazole Core (4,6-dichloro-1H-pyrazolo[3,4-b]pyridine)
A scalable synthesis for the azaindazole core has been reported. The process involves four main synthetic operations with three isolations. Key steps include a PMB-protected pyrazole formation, a telescoped two-step cyclization and aromatization sequence, and a one-pot PMB deprotection and chlorination to yield the final core structure. This process has been successfully scaled up to produce over 200g of the material with high purity (97.6% by HPLC).
General Synthesis Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocols
CD73 Inhibition Assay (Malachite Green Assay)
This assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73. The amount of Pi is measured colorimetrically using a malachite green reagent.
Materials:
-
Recombinant human CD73
-
Adenosine 5'-monophosphate (AMP)
-
This compound or other test inhibitors
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MgCl2
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of recombinant human CD73 to each well of a 96-well plate.
-
Add the serially diluted this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a fixed concentration of AMP to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of 620-640 nm using a plate reader.
-
Calculate the percent inhibition of CD73 activity for each concentration of this compound and determine the IC50 value.
T-Cell Proliferation Assay
This assay measures the ability of T cells to proliferate upon stimulation, and the reversal of AMP-induced suppression by this compound.
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs) or purified T cells
-
Anti-CD3/CD28 antibodies or beads for T-cell stimulation
-
Adenosine 5'-monophosphate (AMP)
-
This compound
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
Culture medium
-
96-well culture plate
-
Flow cytometer or scintillation counter
Procedure:
-
Label isolated T cells with a cell proliferation dye according to the manufacturer's instructions.
-
Plate the labeled T cells in a 96-well plate.
-
Add T-cell stimulation reagents (e.g., anti-CD3/CD28 beads) to the wells.
-
Add AMP to the appropriate wells to induce immune suppression.
-
Add serial dilutions of this compound to the wells containing AMP.
-
Incubate the plate at 37°C in a CO2 incubator for 3-5 days.
-
If using a proliferation dye, harvest the cells and analyze the dye dilution by flow cytometry. A decrease in fluorescence intensity indicates cell division.
-
If using [3H]-thymidine, add it to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter.
-
Quantify the reversal of AMP-induced suppression of T-cell proliferation by this compound.
Cytokine Secretion Assay
This assay measures the production of cytokines, such as IFN-γ and granzyme B, by activated T cells.
Materials:
-
Isolated human T cells
-
Anti-CD3/CD28 antibodies or beads
-
Adenosine 5'-monophosphate (AMP)
-
This compound
-
ELISA or CBA (Cytometric Bead Array) kits for IFN-γ and granzyme B
-
Culture medium
-
96-well culture plate
-
Plate reader or flow cytometer
Procedure:
-
Plate isolated T cells in a 96-well plate.
-
Add T-cell stimulation reagents to the wells.
-
Add AMP to the appropriate wells.
-
Add serial dilutions of this compound to the wells containing AMP.
-
Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.
-
Collect the culture supernatants.
-
Measure the concentration of IFN-γ and granzyme B in the supernatants using ELISA or CBA kits according to the manufacturer's instructions.
-
Quantify the restoration of cytokine secretion by this compound in the presence of AMP.
Experimental Workflow for In Vitro Immunological Assays
Caption: Workflow for in vitro immunological evaluation of this compound.
References
- 1. patents.justia.com [patents.justia.com]
- 2. ulab360.com [ulab360.com]
- 3. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arcusbio.com [arcusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]
AB-680 Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) that guided the discovery and optimization of AB-680, a potent and selective small-molecule inhibitor of the ecto-5'-nucleotidase, CD73. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and medicinal chemistry.
Introduction: The Role of CD73 in the Tumor Microenvironment
Extracellular adenosine, a potent immunosuppressive molecule, is a key factor in the tumor microenvironment (TME) that allows cancer cells to evade immune destruction. The production of adenosine in the TME is primarily mediated by a two-step enzymatic cascade. First, CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1) hydrolyzes extracellular ATP and ADP to AMP. Subsequently, CD73 (ecto-5'-nucleotidase) dephosphorylates AMP to produce adenosine.[1][2][3] This adenosine then signals through A2A and A2B receptors on immune cells, leading to the suppression of T cell and NK cell activation and proliferation.[1][3]
This compound is a highly potent, reversible, and selective inhibitor of CD73, designed to block the production of immunosuppressive adenosine in the TME and thereby restore anti-tumor immunity.[4][5][6]
Mechanism of Action and Signaling Pathway
This compound is a competitive inhibitor of human CD73 with a reported inhibitory constant (Ki) of approximately 4.9 to 5 picomolar.[4][5][6] Its mechanism of action involves binding to the active site of the CD73 enzyme, thereby preventing the hydrolysis of adenosine monophosphate (AMP) to adenosine. This leads to a reduction in the concentration of immunosuppressive adenosine within the tumor microenvironment, which in turn relieves the suppression of immune cells such as CD8+ T cells and natural killer (NK) cells.[1]
Structure-Activity Relationship (SAR) Studies
The discovery of this compound was the result of extensive SAR studies, which began with the optimization of known nucleotide CD73 inhibitors. The medicinal chemistry campaign focused on improving potency, selectivity, and pharmacokinetic properties. While the specific proprietary data from the full SAR campaign is extensive, this guide summarizes the key findings based on publicly available information. The optimization process involved modifications at several key positions of a lead compound scaffold.
Core Scaffold Modifications
This section would typically detail the initial lead compound and the rationale for its selection. It would describe how modifications to the core heterocyclic system influenced potency and selectivity.
Ribose and Phosphate Mimic Modifications
A critical aspect of the SAR was the replacement of the ribose and phosphate moieties of the endogenous substrate (AMP) to improve drug-like properties, such as metabolic stability and cell permeability.
This subsection would elaborate on the various bioisosteric replacements for the ribose and phosphate groups and their impact on activity. For instance, it might discuss the introduction of carbocyclic or acyclic linkers and different phosphonate analogs.
Substituent Effects on Potency and Pharmacokinetics
Systematic exploration of various substituents on the core and linker regions was performed to enhance potency and optimize pharmacokinetic parameters.
Table 1: Summary of Structure-Activity Relationships for Key Analogs
| Compound ID | R1 Group | R2 Group | hCD73 IC50 (nM) | Selectivity vs. CD39 | In vivo Half-life (h) |
| Lead Cpd | H | Phenyl | 50.0 | 100x | 1.2 |
| Analog A | Cl | Phenyl | 10.5 | 500x | 3.5 |
| Analog B | Cl | 2-F-Phenyl | 1.2 | >1000x | 8.0 |
| This compound | Cl | (S)-1-(2-fluorophenyl)ethyl | 0.043 | >10,000x | ~70 |
Note: The data in this table is illustrative and based on the trends described in the discovery literature. The actual values are contained within the primary research articles.
Experimental Protocols
The following are representative protocols for the key assays used in the characterization of this compound.
CD73 Inhibition Assay (Malachite Green Assay)
This assay quantifies the amount of inorganic phosphate released from the enzymatic hydrolysis of AMP by CD73.
References
AB-680: A Deep Dive into its Mechanism of Action on CD73
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AB-680 (Quemliclustat), a potent and selective small-molecule inhibitor of CD73. The content herein is curated for professionals in the fields of oncology, immunology, and drug development, offering in-depth data, detailed experimental methodologies, and visual representations of key pathways and processes.
Introduction to the CD73-Adenosine Axis: A Key Immunosuppressive Pathway
In the tumor microenvironment (TME), extracellular adenosine is a critical immunosuppressive molecule that hinders anti-tumor immunity.[1][2][3] The production of adenosine is primarily regulated by a two-step enzymatic cascade involving the ectonucleotidases CD39 and CD73. CD39 initiates the process by hydrolyzing extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to adenosine monophosphate (AMP). Subsequently, CD73, a glycosylphosphatidylinositol (GPI)-anchored cell surface enzyme, catalyzes the final and rate-limiting step, the dephosphorylation of AMP to adenosine.[1][2]
This accumulation of adenosine in the TME suppresses the activity of various immune cells, including T cells and Natural Killer (NK) cells, thereby allowing cancer cells to evade immune surveillance.[1][2][3] High expression of CD73 has been correlated with poorer prognosis in several cancer types.[4] Consequently, the inhibition of CD73 presents a compelling therapeutic strategy to restore anti-tumor immunity.
This compound: A Potent and Selective CD73 Inhibitor
This compound, also known as Quemliclustat, is a novel, potent, reversible, and selective small-molecule inhibitor of human CD73.[1][2][3][5] It was the first small-molecule CD73 inhibitor to advance into clinical trials.[6]
Biochemical Properties and Potency
This compound exhibits exceptional potency against human CD73. Detailed kinetic analysis has revealed it to be a slow-onset, competitive inhibitor.[5]
| Parameter | Value | Species | Reference |
| Ki | 4.9 pM | Human | [7][8] |
| Ki | 5 pM | Human | [1][2][3][5] |
| IC50 (soluble hCD73) | 0.043 nM | Human | [8] |
| IC50 (CHO-hCD73 cells) | 0.070 nM | Human | [8] |
| IC50 (human CD8+ T-cells) | 0.66 nM | Human | [8] |
| IC50 (mouse CD8+ T-cells) | 0.008 nM | Mouse | [8] |
| IC50 (hPBMCs) | 0.011 nM | Human | [8] |
Table 1: Potency of this compound against CD73. This table summarizes the key inhibitory constants of this compound against human and mouse CD73 from various sources.
This compound demonstrates high selectivity for CD73, with over 10,000-fold selectivity against the related ecto-nucleotidase CD39.[8] This high selectivity minimizes off-target effects and underscores its targeted mechanism of action.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of CD73. By binding to the active site of CD73, this compound prevents the hydrolysis of AMP into adenosine.[3][5] This leads to a significant reduction in the concentration of immunosuppressive adenosine within the tumor microenvironment.
The reduction in adenosine levels has several downstream effects that collectively enhance anti-tumor immunity:
-
Restoration of T-cell Function: Adenosine suppresses T-cell receptor (TCR) signaling, leading to decreased proliferation, cytokine production (e.g., IFN-γ and IL-2), and cytotoxicity of T-cells. By inhibiting adenosine production, this compound restores these critical anti-tumor functions of T-cells.[3][9]
-
Enhanced Efficacy of Immunotherapies: The immunosuppressive effects of adenosine can limit the effectiveness of immune checkpoint inhibitors, such as anti-PD-1 antibodies. By alleviating adenosine-mediated immunosuppression, this compound can synergize with these therapies to produce a more robust anti-tumor immune response.[3][9]
-
Modulation of Other Immune Cells: Beyond T-cells, adenosine also suppresses the activity of NK cells and promotes the differentiation of immunosuppressive cell types like regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs). Inhibition of CD73 by this compound can help to reverse these effects.
Signaling Pathway Diagram
Caption: Figure 1. The CD73-Adenosine Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
CD73 Enzymatic Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and published literature to determine the enzymatic activity of CD73 by measuring the amount of inorganic phosphate produced from the hydrolysis of AMP.[10][11][12]
Materials:
-
Recombinant human CD73 enzyme
-
AMP (substrate)
-
This compound (inhibitor)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl2)
-
Malachite Green Reagent
-
Phosphate Standard
-
96-well microplate
-
Plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare a solution of recombinant human CD73 in Assay Buffer.
-
Prepare a solution of AMP in Assay Buffer.
-
Prepare a phosphate standard curve.
-
-
Assay Reaction:
-
Add 20 µL of Assay Buffer (for control) or this compound at various concentrations to the wells of a 96-well plate.
-
Add 20 µL of the CD73 enzyme solution to each well.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the AMP substrate solution to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Stop the reaction by adding 150 µL of Malachite Green Reagent to each well.
-
Incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all readings.
-
Generate a phosphate standard curve to determine the concentration of phosphate produced in each well.
-
Calculate the percent inhibition of CD73 activity for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a method to assess the effect of this compound on T-cell proliferation in the presence of an immunosuppressive stimulus.[13][14][15]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
AMP
-
This compound
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation and Staining:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at 2 x 10^5 cells/well.
-
Add anti-CD3/anti-CD28 antibodies to stimulate T-cell proliferation.
-
Add AMP to the wells to create an immunosuppressive environment.
-
Add this compound at various concentrations to the designated wells.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with fluorescently-labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CD4+ and CD8+ T-cell populations.
-
Analyze the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division.
-
Quantify the percentage of proliferated cells in each treatment condition.
-
Experimental Workflow Diagrams
Caption: Figure 2. Workflow for the CD73 Enzymatic Activity Assay.
Caption: Figure 3. Workflow for the T-Cell Proliferation Assay.
Preclinical and Clinical Development
Preclinical studies in murine cancer models have demonstrated that this compound can inhibit tumor growth, both as a monotherapy and in combination with anti-PD-1 therapy.[4] These studies also showed an increase in intratumoral effector T-cells and a decrease in immunosuppressive cells.[4]
This compound has been evaluated in Phase 1 clinical trials in healthy volunteers and in patients with various malignancies, including pancreatic cancer.[4][6][7][16] The initial clinical data have shown that this compound is well-tolerated and has a pharmacokinetic profile suitable for intravenous administration.[1][2]
Conclusion
This compound is a highly potent and selective inhibitor of CD73 that effectively blocks the production of immunosuppressive adenosine in the tumor microenvironment. By reversing adenosine-mediated immune suppression, this compound restores the function of anti-tumor immune cells, particularly T-cells. The compelling preclinical data and promising early clinical results position this compound as a significant therapeutic candidate in the field of immuno-oncology, with the potential to enhance the efficacy of existing cancer therapies. This technical guide provides a foundational understanding of its mechanism of action for researchers and drug development professionals working to advance cancer treatment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. arcusbio.com [arcusbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. s202.q4cdn.com [s202.q4cdn.com]
- 7. trials.arcusbio.com [trials.arcusbio.com]
- 8. trials.arcusbio.com [trials.arcusbio.com]
- 9. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
AB-680: A Technical Guide to a Potent, Reversible, and Competitive CD73 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AB-680 (quemliclustat), a novel small-molecule inhibitor of CD73. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Core Concepts: this compound as a Reversible Competitive Inhibitor of CD73
This compound is a highly potent and selective, reversible competitive inhibitor of the ecto-5'-nucleotidase CD73.[1][2][3][4][5] CD73 is a critical enzyme in the purinergic signaling pathway, responsible for the conversion of extracellular adenosine monophosphate (AMP) to adenosine.[6] In the tumor microenvironment (TME), elevated levels of adenosine suppress the anti-tumor immune response by inhibiting the activity of T cells and natural killer (NK) cells.[1][6] By competitively binding to the active site of CD73, this compound blocks this conversion, thereby reducing the concentration of immunosuppressive adenosine and restoring anti-tumor immunity.[1][5][6]
The interaction of this compound with human CD73 has been characterized as a slow-onset, single-step binding mechanism.[4] Jump-dilution experiments have confirmed the reversible nature of this binding, demonstrating that the substrate (AMP) can eventually displace the inhibitor from the enzyme's active site.[4]
Quantitative Data Summary
The potency and selectivity of this compound have been extensively characterized across various preclinical models. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Species/Cell Type | Reference |
| Binding Affinity (Ki) | 4.9 pM | Human CD73 | [3] |
| 5 pM | Human CD73 | [2][4][5] | |
| Inhibitory Potency (IC50) | 0.043 nM | Soluble Human CD73 | [3] |
| 0.070 nM | Human CD73 in CHO cells | [3] | |
| 0.008 nM | Human CD8+ T Cells | [3] | |
| 0.66 nM | Mouse CD8+ T Cells | [3] | |
| 0.011 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [3] | |
| < 0.01 nM | Human CD8+ T-cells | [7] |
Table 1: Binding Affinity and Inhibitory Potency of this compound
| Species | Clearance | Half-life | Dosing Schedule (Projected for Human) | Reference |
| Preclinical Species | Very Low | Long | Bi-weekly (Q2W) Intravenous (IV) | [1][2] |
Table 2: Pharmacokinetic Profile of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
CD73 Enzymatic Inhibition Assay (Malachite Green Assay)
This assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
Materials:
-
Recombinant human CD73 enzyme
-
This compound
-
Adenosine Monophosphate (AMP)
-
Malachite Green Reagent
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MgCl2)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 25 µL of the diluted this compound or vehicle control to each well.
-
Add 25 µL of recombinant human CD73 enzyme solution (e.g., 1.25 ng) to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of AMP substrate solution (e.g., 100 µM).
-
Incubate the plate for 15-30 minutes at room temperature.
-
Stop the reaction and develop the color by adding 100 µL of Malachite Green Reagent to each well.
-
Incubate for 15-30 minutes at room temperature for color development.
-
Measure the absorbance at 620-660 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
T-Cell Proliferation Assay
This assay assesses the ability of this compound to reverse the AMP-mediated suppression of T-cell proliferation. T-cell proliferation can be measured using various methods, including dye dilution assays (e.g., CFSE) or by measuring the incorporation of radioactive nucleotides (e.g., 3H-thymidine).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
This compound
-
AMP
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Cell proliferation dye (e.g., CFSE) or 3H-thymidine
-
96-well flat-bottom microtiter plates
-
Flow cytometer or liquid scintillation counter
Protocol:
-
Isolate human PBMCs or T-cells from healthy donor blood.
-
If using a dye dilution method, label the cells with CFSE according to the manufacturer's protocol.
-
Seed the labeled or unlabeled cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of culture medium.
-
Add 50 µL of this compound at various concentrations to the designated wells.
-
Add 50 µL of AMP to the appropriate wells to induce immunosuppression.
-
Stimulate the T-cells by adding anti-CD3/CD28 antibodies (e.g., plate-bound or soluble).
-
Incubate the plates for 3-5 days in a humidified incubator at 37°C and 5% CO2.
-
For dye dilution assays, harvest the cells, stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8), and analyze by flow cytometry to measure the dilution of CFSE, indicating cell division.
-
For radioactive assays, pulse the cells with 3H-thymidine for the final 18-24 hours of culture. Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.
-
Analyze the data to determine the effect of this compound on reversing AMP-mediated suppression of T-cell proliferation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and its target protein in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human CD73
-
This compound
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize recombinant human CD73 onto the surface of a sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of this compound to the immobilized CD73.
-
After the association phase, inject running buffer to monitor the dissociation of the this compound/CD73 complex.
-
Regenerate the sensor surface between different this compound concentrations if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Mandatory Visualizations
CD73 Signaling Pathway in the Tumor Microenvironment
Caption: CD73 converts AMP to adenosine, which suppresses T-cell function via the A2A receptor.
This compound Mechanism of Action Workflow
Caption: this compound competitively inhibits CD73, reducing adenosine and restoring anti-tumor immunity.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow to evaluate this compound's ability to reverse AMP-mediated T-cell suppression.
Conclusion
This compound is a promising therapeutic agent that targets the immunosuppressive tumor microenvironment through the potent and selective inhibition of CD73. Its reversible, competitive mechanism of action, combined with a favorable pharmacokinetic profile, supports its ongoing clinical development for the treatment of various cancers. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the CD73-adenosine axis and cancer immunotherapy.
References
- 1. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
Unraveling the Selectivity Profile of AB-680: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of AB-680 (Quemliclustat), a potent and selective small-molecule inhibitor of CD73. The information presented herein is curated from publicly available preclinical and early clinical research, offering a comprehensive resource for professionals in the field of drug development and immuno-oncology.
Introduction to this compound and its Target
This compound is a first-in-class, reversible, and competitive inhibitor of CD73 (ecto-5'-nucleotidase)[1][2]. CD73 is a cell-surface enzyme that plays a critical role in the adenosine signaling pathway, a key negative regulator of the immune system. Within the tumor microenvironment (TME), high levels of extracellular adenosine, produced through the enzymatic activity of CD39 and CD73, lead to the suppression of anti-tumor immune responses[3][4].
The adenosine signaling pathway begins with the release of adenosine triphosphate (ATP) from stressed or dying cells. Extracellular ATP is then hydrolyzed to adenosine monophosphate (AMP) by the ectonucleotidase CD39. Subsequently, CD73 catalyzes the final step, converting AMP into immunosuppressive adenosine[3][4]. Adenosine then binds to its receptors on various immune cells, dampening their anti-cancer functions. By selectively inhibiting CD73, this compound aims to block the production of adenosine in the TME, thereby restoring and enhancing the anti-tumor activity of the immune system[1][2].
Quantitative Selectivity Profile of this compound
This compound has demonstrated exceptional potency and selectivity for human CD73 in a variety of preclinical assays. The following table summarizes the key quantitative data that define its selectivity profile.
| Parameter | Target/System | Value | Reference |
| Ki (inhibition constant) | Human CD73 (hCD73) | 4.9 pM | [5][6] |
| Human CD73 (hCD73) | 5 pM | [3][7] | |
| IC50 (half maximal inhibitory concentration) | Soluble hCD73 | 0.043 nM | |
| hCD73 in CHO cells | 0.070 nM | ||
| Human CD8+ T Cells | < 0.01 nM | [2][8] | |
| Mouse CD8+ T Cells | 0.008 nM | ||
| Human Peripheral Blood Mononuclear Cells (hPBMC) | 0.011 nM | ||
| Selectivity | vs. CD39 | >10,000-fold | [5] |
| vs. large panel of unrelated enzymes, receptors, and ion channels | >10,000-fold | [2][8] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to characterize the selectivity profile of this compound.
CD73 Inhibition Assay (Malachite Green-Based)
The potency of this compound against CD73 was primarily determined by measuring the inhibition of AMP hydrolysis using a malachite green-based colorimetric assay. This assay quantifies the amount of inorganic phosphate (Pi) released from the enzymatic reaction.
Principle: The malachite green reagent forms a colored complex with free inorganic phosphate, and the intensity of this color, measured spectrophotometrically, is directly proportional to the amount of phosphate produced. Inhibition of CD73 results in a decrease in phosphate generation and thus a reduction in the colorimetric signal.
General Protocol:
-
Enzyme and Inhibitor Preparation: A solution of recombinant human CD73 or cell lysates containing CD73 (e.g., from CHO-CD73 cells) is prepared in an appropriate assay buffer. Serial dilutions of this compound are prepared, typically in DMSO, and then further diluted in the assay buffer.
-
Reaction Initiation: The CD73 enzyme preparation is pre-incubated with varying concentrations of this compound for a defined period to allow for inhibitor binding. The enzymatic reaction is then initiated by the addition of the substrate, adenosine monophosphate (AMP).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration, allowing for the enzymatic conversion of AMP to adenosine and inorganic phosphate.
-
Reaction Termination and Color Development: The reaction is stopped, and the malachite green reagent is added to the mixture. The addition of this reagent under acidic conditions allows for the formation of a stable colored complex with the liberated inorganic phosphate.
-
Data Acquisition and Analysis: The absorbance of the colored complex is measured using a microplate reader at a wavelength of approximately 620-650 nm. The IC50 value, representing the concentration of this compound required to inhibit 50% of the CD73 enzymatic activity, is then calculated by fitting the dose-response data to a sigmoidal curve.
Kinetic Analysis for Determination of Ki and Mechanism of Inhibition
To elucidate the mechanism of inhibition and determine the inhibition constant (Ki), detailed kinetic analyses were performed.
Principle: By measuring the rate of the enzymatic reaction at various concentrations of both the substrate (AMP) and the inhibitor (this compound), the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the Ki value can be determined.
General Protocol:
-
Enzyme Activity Measurement: The initial rates of the CD73-catalyzed reaction are measured under steady-state conditions at a fixed enzyme concentration and varying concentrations of the substrate, AMP. This is repeated in the absence and presence of several fixed concentrations of this compound.
-
Data Plotting and Analysis: The data are typically plotted using graphical methods such as the Lineweaver-Burk (double reciprocal) plot or the Dixon plot.
-
Lineweaver-Burk Plot: A plot of 1/velocity versus 1/[Substrate]. For a competitive inhibitor, the lines will intersect on the y-axis.
-
Dixon Plot: A plot of 1/velocity versus inhibitor concentration at different fixed substrate concentrations. The intersection of the lines provides information about the Ki.
-
-
Non-linear Regression: Modern analysis involves fitting the raw velocity versus substrate concentration data directly to the appropriate Michaelis-Menten equation for the determined mode of inhibition using non-linear regression software. This method generally provides a more accurate determination of the kinetic parameters, including Ki. For this compound, this analysis revealed a competitive mode of inhibition[1].
Selectivity Profiling
To establish the specificity of this compound, its inhibitory activity was assessed against a panel of related enzymes, particularly the ecto-nucleotidase CD39, as well as a broader panel of unrelated enzymes, receptors, and ion channels.
Principle: The selectivity of a compound is determined by comparing its potency against the primary target to its potency against other potential off-targets. A highly selective compound will exhibit significantly greater potency for its intended target.
General Protocol:
-
Counter-Screening Assays: this compound is tested in enzymatic or binding assays for a wide range of potential off-targets. For CD39, an assay measuring the hydrolysis of ATP or ADP to AMP would be employed.
-
Determination of IC50 or Ki Values: The potency of this compound against each off-target is determined by generating dose-response curves and calculating the respective IC50 or Ki values.
-
Selectivity Ratio Calculation: The selectivity is expressed as the ratio of the IC50 or Ki value for the off-target to the IC50 or Ki value for the primary target (CD73). A high ratio indicates high selectivity. For this compound, this ratio was greater than 10,000 for CD39, indicating a very favorable selectivity profile[5].
Visualizing the Molecular Interactions and Experimental Logic
To further elucidate the role of this compound and the methodologies used to characterize it, the following diagrams are provided.
Caption: Adenosine Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Determining Inhibitor Selectivity.
Conclusion
The comprehensive preclinical data demonstrate that this compound is an exceptionally potent and highly selective inhibitor of CD73. Its picomolar affinity for its target, coupled with a greater than 10,000-fold selectivity against the closely related ecto-nucleotidase CD39 and a broad panel of other proteins, underscores its potential as a precisely targeted therapeutic agent. The detailed experimental methodologies outlined in this guide provide a framework for understanding how such a favorable selectivity profile was established. These characteristics are foundational to its ongoing clinical development as a promising new agent in cancer immunotherapy.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preclinical Pharmacology of Quemliclustat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quemliclustat, also known as AB680, is a potent and selective small-molecule inhibitor of CD73, an ecto-enzyme that plays a critical role in the adenosine-mediated suppression of the immune system within the tumor microenvironment.[1][2][3] By blocking the enzymatic conversion of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, quemliclustat is designed to restore and enhance anti-tumor immune responses.[2][4] This document provides a comprehensive overview of the preclinical pharmacology of quemliclustat, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its preclinical evaluation.
Mechanism of Action
Extracellular adenosine, present at high concentrations in the tumor microenvironment, dampens the activity of immune cells, including T cells and Natural Killer (NK) cells, thereby allowing cancer cells to evade immune destruction.[5][6] The production of extracellular adenosine is primarily a two-step enzymatic process initiated by the conversion of adenosine triphosphate (ATP) to AMP by CD39, followed by the dephosphorylation of AMP to adenosine by CD73.[5][6]
Quemliclustat is a reversible and competitive inhibitor of CD73.[1][5][7] By binding to CD73, it blocks the hydrolysis of AMP, leading to a reduction in adenosine levels within the tumor microenvironment.[2][3] This alleviates the adenosine-mediated immunosuppression, thereby restoring the proliferative capacity and effector functions of anti-tumor immune cells.[4][8][9]
Below is a diagram illustrating the adenosine signaling pathway and the mechanism of action of quemliclustat.
Caption: Adenosine signaling pathway and quemliclustat's mechanism of action.
Quantitative Preclinical Data
The preclinical development of quemliclustat has demonstrated its high potency and selectivity for CD73. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of Quemliclustat
| Parameter | Species/Cell Type | Value | Reference |
| IC50 | Human CD8+ T-cells | < 0.01 nM | [1][10] |
| Ki | Human CD73 | 5 pM | [5][7][11] |
| Mode of Inhibition | Human CD73 | Reversible, slow-onset competitive | [7] |
Table 2: In Vivo Efficacy of Quemliclustat in a Syngeneic Mouse Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| B16F10 Melanoma | Quemliclustat (AB680) | 10 mg/kg (once daily) | Restriction of tumor growth | [1][10] |
| B16F10 Melanoma | Quemliclustat + anti-PD-1 | Not specified | Enhanced antitumor activity | [4][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the protocols for key experiments conducted during the preclinical evaluation of quemliclustat.
CD73 Enzymatic Activity Assay
This assay determines the inhibitory potency of quemliclustat on CD73.
-
Cell Isolation: Human CD8+ T cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Assay Principle: The assay measures the conversion of AMP to adenosine by CD73. A malachite green-based assay can be used to quantify the phosphate released during the reaction.
-
Procedure:
-
Isolated human CD8+ T cells are incubated with varying concentrations of quemliclustat.
-
AMP is added to initiate the enzymatic reaction.
-
The reaction is stopped, and the amount of inorganic phosphate produced is measured using a malachite green reagent.
-
The IC50 value is calculated from the dose-response curve of quemliclustat's inhibition of CD73 activity.[6]
-
Mouse T-cell Activation Assay
This assay evaluates the ability of quemliclustat to reverse adenosine-mediated suppression of T-cell function.
-
Cell Isolation: CD8+ T cells are isolated from the splenocytes of wild-type mice.
-
Activation: T cells are activated using anti-CD3/CD28 beads in the presence of recombinant mouse IL-2.
-
Treatment:
-
The activated T cells are pre-incubated with varying concentrations of quemliclustat for 1 hour at 37°C.
-
AMP and an adenosine deaminase inhibitor (e.g., EHNA) are added to the culture.
-
-
Endpoint: After 4 days of incubation, the supernatant is collected, and the concentration of secreted IFNγ is quantified by a cytometric bead array (CBA).[4]
The experimental workflow for the T-cell activation assay is depicted below.
Caption: Experimental workflow for the mouse T-cell activation assay.
In Vivo Syngeneic Mouse Model of Melanoma
This model assesses the anti-tumor efficacy of quemliclustat alone and in combination with other immunotherapies.
-
Animal Model: C57BL/6J mice are used.
-
Tumor Cell Line: B16F10 melanoma cells are implanted subcutaneously into the mice.
-
Treatment Regimen:
-
Once tumors are established, mice are treated with either vehicle control or quemliclustat (e.g., 10 mg/kg, once daily).
-
For combination studies, an additional group receives quemliclustat in combination with an anti-PD-1 antibody.
-
-
Efficacy Evaluation:
-
Tumor growth is monitored over time by measuring tumor volume.
-
At the end of the study, tumors can be excised for further analysis, such as flow cytometry to determine the composition of tumor-infiltrating immune cells.[4]
-
Conclusion
The preclinical data for quemliclustat strongly support its development as a novel cancer immunotherapy. Its high potency and selectivity for CD73 translate to effective inhibition of the immunosuppressive adenosine pathway. In vitro studies have demonstrated its ability to restore T-cell function in the presence of adenosine-generating substrates, and in vivo models have shown its potential to inhibit tumor growth, particularly in combination with checkpoint inhibitors. The detailed experimental protocols provided herein offer a foundation for further research and validation of quemliclustat's therapeutic potential. The ongoing clinical trials will be crucial in determining its safety and efficacy in cancer patients.[12][13][14]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. arcusbio.com [arcusbio.com]
- 3. Arcus Biosciences - Arcus Biosciences’ Quemliclustat Receives Orphan Drug Designation for Pancreatic Cancer [investors.arcusbio.com]
- 4. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arcusbio.com [arcusbio.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Quemliclustat by Arcus Biosciences for Pancreatic Ductal Adenocarcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 13. ARC-8: Phase 1/1b randomized study of quemliclustat + gemcitabine/nab-paclitaxel ± zimberelimab in patients with treatment-naive metastatic pancreatic adenocarcinoma. - ASCO [asco.org]
- 14. Addition of Quemliclustat to Combination Raises OS for mPDAC | GI Oncology Now [gioncologynow.com]
AB-680: A Technical Deep Dive into its Role in the Adenosine Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AB-680, also known as quemliclustat, is a potent and selective small-molecule inhibitor of CD73, a key ecto-enzyme in the adenosine signaling pathway. By blocking the conversion of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, this compound aims to reverse the immune-suppressive tumor microenvironment (TME) and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to the Adenosine Pathway and the Role of CD73
The extracellular adenosine pathway is a critical regulator of immune responses, particularly within the TME. In many solid tumors, high levels of extracellular ATP, released from dying tumor cells or activated immune cells, are rapidly catabolized into adenosine. This process is primarily mediated by two cell-surface ecto-nucleotidases: CD39, which hydrolyzes ATP and ADP to AMP, and CD73 (ecto-5'-nucleotidase), which catalyzes the final step of converting AMP to adenosine.
Adenosine then signals through its receptors (primarily A2A and A2B receptors) on various immune cells, including T cells, NK cells, and myeloid-derived suppressor cells (MDSCs). This signaling cascade leads to the suppression of anti-tumor immune responses by inhibiting T cell proliferation and cytokine production, impairing NK cell cytotoxicity, and promoting the function of regulatory T cells (Tregs) and MDSCs. The accumulation of adenosine, therefore, creates an immunosuppressive shield that allows tumors to evade immune destruction.
CD73 is frequently overexpressed in various cancers and its high expression is often correlated with poor prognosis.[1] As the rate-limiting enzyme in the generation of extracellular adenosine, CD73 represents a compelling therapeutic target for cancer immunotherapy.
This compound: A Potent and Selective CD73 Inhibitor
This compound is a reversible and selective inhibitor of CD73.[2] Its mechanism of action is to directly block the enzymatic activity of CD73, thereby preventing the hydrolysis of AMP to adenosine.[1] This leads to a reduction in the concentration of immunosuppressive adenosine within the TME, which in turn is expected to restore and enhance the function of anti-tumor immune cells.
Quantitative Data on this compound's Potency and Selectivity
The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value (pM) | Species/Cell Type | Reference |
| Ki | 5 | Human CD73 | [2] |
Table 1: Inhibitory Constant (Ki) of this compound
| Assay Condition | IC50 (nM) | Reference |
| Human CD8+ T cells | < 0.01 | [3] |
| CHO-CD73 cells (malachite green assay) | 0.043 | [4] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound
This compound has demonstrated high selectivity for CD73 over other related ecto-nucleotidases.[4]
Preclinical Pharmacokinetics
Preclinical studies in various species have demonstrated that this compound possesses a favorable pharmacokinetic profile, characterized by low clearance and a long half-life, making it suitable for parenteral administration.[2]
| Species | Clearance (CL) | Half-life (t½) | Volume of Distribution (Vd) |
| Mouse | Data not publicly available | Data not publicly available | Data not publicly available |
| Rat | Data not publicly available | Data not publicly available | Data not publicly available |
| Cynomolgus Monkey | Data not publicly available | Data not publicly available | Data not publicly available |
Table 3: Preclinical Pharmacokinetic Parameters of this compound (Data not publicly available in a consolidated format)
While specific quantitative data from a comprehensive, publicly available table is limited, the consistent reporting of low clearance and long half-life across preclinical species supported its progression into clinical trials.[2][3]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in the Adenosine Pathway
The following diagram illustrates the role of this compound in the adenosine signaling pathway.
Experimental Workflow for Determining CD73 Inhibition
The potency of CD73 inhibitors like this compound is often evaluated by measuring the hydrolysis of AMP using assays that detect the production of inorganic phosphate, such as the malachite green assay.
References
Foundational Research on CD73 as a Therapeutic Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, or ecto-5'-nucleotidase (NT5E), has emerged as a critical node in the tumor microenvironment (TME), playing a pivotal role in cancer immune evasion, proliferation, and metastasis.[1][2] This membrane-bound enzyme catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule.[3][4] Elevated adenosine levels within the TME dampen the anti-tumor immune response by inhibiting the activity of various immune cells, including T cells and natural killer (NK) cells.[5][6] Consequently, targeting CD73 has become a promising therapeutic strategy in oncology, with numerous preclinical and clinical studies investigating its potential.[7][8][9] This technical guide provides an in-depth overview of the foundational research on CD73 as a therapeutic target, summarizing key quantitative data, detailing experimental protocols, and visualizing essential pathways and workflows.
The CD73-Adenosine Signaling Pathway
The canonical pathway for extracellular adenosine production involves the sequential enzymatic activity of CD39 and CD73. Initially, extracellular adenosine triphosphate (ATP), often released from stressed or dying cells, is hydrolyzed by the ectonucleotidase CD39 into AMP. Subsequently, CD73 converts AMP into adenosine.[4] This adenosine then binds to its receptors, primarily A2A and A2B receptors, on the surface of immune cells, initiating downstream signaling cascades that lead to immunosuppression.[8]
Role of CD73 in the Tumor Microenvironment
CD73's influence extends beyond immunosuppression, contributing to various aspects of cancer progression. The logical relationship of its multifaceted role in the TME is illustrated below.
Quantitative Data on CD73 Inhibition
The development of therapeutic agents targeting CD73 has yielded promising quantitative data from preclinical and clinical studies.
Table 1: In Vitro Efficacy of CD73 Inhibitors
| Compound/Antibody | Target | Assay | Cell Line | IC50/EC50/Ki | Reference |
| AB680 | Human CD73 | Enzymatic Activity | Soluble | 4.9 pM (Ki) | [10] |
| XC-12 | Human CD73 | Enzymatic Activity | Soluble | 12.36 nM | [7] |
| XC-12 | Human CD73 | Enzymatic Activity | Membrane-bound | 1.29 nM | [7] |
| Ab001 (chimeric) | Human CD73 | Binding (ELISA) | - | 0.106 nM | [5] |
| Ab002 (chimeric) | Human CD73 | Binding (ELISA) | - | 0.112 nM | [5] |
| Ab001 (chimeric) | Human CD73 | Enzymatic Inhibition | Soluble | 0.17 nM | [5] |
| Ab002 (chimeric) | Human CD73 | Enzymatic Inhibition | Soluble | 0.19 nM | [5] |
| AMP-CP | Human CD73 | Enzymatic Inhibition | Soluble | 0.157 µM (at 5 µM AMP) | [11] |
Table 2: In Vivo Efficacy of Anti-CD73 Therapies
| Therapy | Cancer Model | Animal Model | Key Finding | Reference |
| Anti-CD73 mAb | 4T1.2 Breast Cancer | Immune-competent mice | Significantly delayed primary tumor growth and inhibited spontaneous lung metastases. | [12] |
| Hu001 (humanized Ab) | H1299 NSCLC | Mice | Significant inhibition of tumor growth. | [5] |
| Hu002 (humanized Ab) | H441 NSCLC | Mice | Significant inhibition of tumor growth. | [5] |
| XC-12 (small molecule) | CT26 Syngeneic Colon Cancer | Mice | 74% tumor growth inhibition at 135 mg/kg. | [7] |
| Anti-hCD73 antibodies | MC38-hCD73 Colon Cancer | Humanized mice | Robust efficacy in inhibiting tumor growth. | [6] |
| Oleclumab + Durvalumab | Stage III NSCLC | Human (Phase II) | ORR: 30.0% vs 17.9% with Durvalumab alone. 12-month PFS: 62.6% vs 33.9%. | [4] |
Table 3: CD73 Expression in Human Cancers
| Cancer Type | Expression Change vs. Normal Tissue | Correlation with Prognosis | Reference |
| Esophageal Squamous Cell Carcinoma | Higher in chemotherapy/CRT-treated tumors | High expression correlated with longer RFS and OS. | [8] |
| Pancreatic Ductal Adenocarcinoma | Increased expression | Associated with poor overall survival. | [13] |
| Breast Cancer | Overexpressed | Associated with a pro-metastatic phenotype. | [12] |
| Melanoma | Overexpressed | Associated with a pro-metastatic phenotype. | [12] |
| Colon Cancer | Overexpressed | Prognostic value. | [12] |
| Papillary Thyroid Carcinoma | Overexpressed | Diagnostic aid. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CD73 as a therapeutic target.
Protocol 1: Measurement of CD73 Enzymatic Activity (Colorimetric Assay)
This protocol is adapted from commercially available kits for the measurement of 5'-Nucleotidase (CD73) activity.[14]
Principle: This assay measures the amount of ammonia released from the deamination of adenosine, which is produced by the enzymatic activity of CD73 on AMP.
Materials:
-
5'-Nucleotidase Assay Buffer
-
5'-Nucleotidase Substrate
-
Converter Enzyme
-
Developer I and Developer II Reagents
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 670 nm
-
Tissue or cell lysates
Procedure:
-
Sample Preparation:
-
Homogenize tissue (10 mg) or cells (1 x 10^6) in 100 µL of ice-cold 5'-Nucleotidase Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (lysate) for the assay.
-
-
Reaction Setup:
-
Prepare a Reaction Mix containing Assay Buffer, Substrate, and Converter Enzyme according to the kit's instructions.
-
Add 5-20 µL of sample lysate to each well.
-
For a positive control, use the provided 5'-Nucleotidase enzyme.
-
For background control wells, prepare a similar reaction mix but without the substrate.
-
Bring the final volume in each well to 50 µL with Assay Buffer.
-
-
Enzymatic Reaction:
-
Add 50 µL of the Reaction Mix to each sample and positive control well.
-
Add 50 µL of the Background Reaction Mix to the background control wells.
-
Incubate the plate at 37°C for 20 minutes (incubation time can be increased for samples with low activity).
-
-
Measurement:
-
Stop the reaction by adding the stop solution provided in the kit.
-
Add Developer I and Developer II reagents to each well as per the manufacturer's protocol.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the absorbance at 670 nm.
-
-
Data Analysis:
-
Subtract the background control reading from the sample readings.
-
Calculate the CD73 activity based on a standard curve generated with known amounts of ammonia or by using the extinction coefficient provided in the kit.
-
Protocol 2: siRNA-Mediated Knockdown of CD73 in Cancer Cells
This protocol provides a general framework for the transient knockdown of CD73 expression using small interfering RNA (siRNA).[15][16]
Materials:
-
Cancer cell line of interest (e.g., A-549, NCI-H1299)
-
CD73-specific siRNA and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Reagents for RNA extraction and qRT-PCR or protein extraction and Western blotting
Procedure:
-
Cell Seeding:
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection Complex Preparation:
-
For each well, dilute the desired amount of CD73 siRNA (e.g., 40-60 pmol) in Opti-MEM I medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM I medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-transfection reagent complexes to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
Assessment of Knockdown Efficiency:
-
After the incubation period, harvest the cells.
-
To assess knockdown at the mRNA level, extract total RNA and perform quantitative real-time PCR (qRT-PCR) using primers specific for CD73 and a housekeeping gene for normalization.
-
To assess knockdown at the protein level, prepare cell lysates and perform Western blotting using an anti-CD73 antibody.
-
-
Functional Assays:
-
Following confirmation of successful knockdown, the cells can be used for various functional assays, such as proliferation, migration, invasion, or co-culture experiments with immune cells.
-
Experimental Workflow for Evaluating CD73 Inhibitors
A typical preclinical workflow for the evaluation of a novel CD73 inhibitor is outlined below.
Conclusion
The foundational research on CD73 has solidified its position as a compelling therapeutic target in oncology. The wealth of preclinical and emerging clinical data underscores the potential of CD73 inhibitors, both as monotherapies and in combination with other immunotherapies, to overcome immune suppression in the tumor microenvironment and improve patient outcomes. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug developers in the continued exploration and advancement of CD73-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantifying CD73 expression after chemotherapy or chemoradiotherapy in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 10. Small-molecule CD73 inhibitors for the immunotherapy of cancer: a patent and literature review (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. CD73, Tumor Plasticity and Immune Evasion in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. CD73 downregulation by EGFR-targeted liposomal CD73 siRNA potentiates antitumor effect of liposomal doxorubicin in 4T1 tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Efficacy of AB-680, a Potent CD73 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the tumor microenvironment (TME), extracellular adenosine plays a significant role in promoting immune evasion. The ecto-5'-nucleotidase, CD73 (Cluster of Differentiation 73), is a key enzyme in the adenosine production pathway, catalyzing the hydrolysis of adenosine monophosphate (AMP) to adenosine. Elevated CD73 activity within the TME leads to the accumulation of immunosuppressive adenosine, which can dampen the anti-tumor immune response. Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy.
AB-680 (Quemliclustat) is a highly potent, reversible, and selective small-molecule inhibitor of human CD73.[1] It exhibits picomolar affinity and demonstrates robust inhibition of CD73 enzymatic activity.[2][3] These application notes provide a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of this compound on recombinant human CD73. The protocol is based on the colorimetric detection of inorganic phosphate (Pi), a product of the enzymatic reaction, using a malachite green-based reagent.
CD73 Signaling Pathway and Inhibition by this compound
The generation of immunosuppressive adenosine in the tumor microenvironment is a multi-step process. Extracellular adenosine triphosphate (ATP) is first hydrolyzed to AMP by the ectonucleotidase CD39. Subsequently, CD73 dephosphorylates AMP to produce adenosine.[1] Adenosine then binds to its receptors on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.[1] this compound acts as a competitive inhibitor of CD73, blocking the conversion of AMP to adenosine and thereby mitigating this immunosuppressive cascade.[2]
Quantitative Data Summary
This compound has demonstrated exceptional potency against human CD73 in various in vitro assays. The following table summarizes the key inhibitory parameters.
| Parameter | Value | Cell/Enzyme Source | Reference |
| Ki | 4.9 pM | Recombinant human CD73 | [4] |
| IC50 | 0.043 nM | Soluble human CD73 | [1] |
| IC50 | 0.070 nM | Human CD73 in CHO cells | [1] |
| IC50 | 0.008 nM | Mouse CD8+ T cells | [1] |
| IC50 | 0.66 nM | Human CD8+ T cells | [1] |
| IC50 | 0.011 nM | Human PBMCs | [1] |
Experimental Protocol: In Vitro CD73 Activity Assay
This protocol describes a colorimetric, malachite green-based assay to determine the IC50 value of this compound against recombinant human CD73.
Materials and Reagents
-
Recombinant Human CD73/NT5E Protein
-
Adenosine 5'-monophosphate (AMP)
-
This compound
-
CD73 Assay Buffer (e.g., 20 mM Tris, 50 mM NaCl, 2 mM MgCl₂, pH 7.4)
-
Malachite Green Phosphate Detection Kit
-
96-well clear flat-bottom microplate
-
Plate reader capable of measuring absorbance at 620-650 nm
-
Nuclease-free water
-
DMSO
Experimental Workflow
Procedure
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in CD73 Assay Buffer to achieve a range of concentrations for testing (e.g., from 10 µM to 0.1 pM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5%.
-
Recombinant Human CD73: Dilute the recombinant human CD73 enzyme to the desired concentration in CD73 Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the assay.
-
AMP Substrate Solution: Prepare a stock solution of AMP in nuclease-free water and then dilute to the final working concentration in CD73 Assay Buffer. The final AMP concentration should be at or near its Km value for CD73.
-
-
Assay Protocol:
-
Add 25 µL of the serially diluted this compound or vehicle control (CD73 Assay Buffer with the same final DMSO concentration) to the wells of a 96-well microplate.
-
Add 50 µL of the diluted recombinant human CD73 enzyme to each well.
-
Mix gently and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 25 µL of the AMP substrate solution to each well.
-
Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure sufficient product formation without substrate depletion.
-
Stop the reaction and detect the generated phosphate by adding 100 µL of the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at approximately 630 nm using a microplate reader.
-
-
Controls:
-
No-Enzyme Control: Wells containing all reagents except the CD73 enzyme to determine background absorbance.
-
No-Inhibitor Control (Vehicle Control): Wells containing all reagents, including the CD73 enzyme and the vehicle (DMSO), to determine the maximum enzyme activity.
-
Data Analysis
-
Subtract the average absorbance of the no-enzyme control from all other absorbance readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula:
% Inhibition = [1 - (Absorbanceinhibitor / Absorbancevehicle)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, R).
Conclusion
This document provides a comprehensive guide for assessing the in vitro inhibitory activity of this compound on CD73. The detailed protocol and supporting information are intended to enable researchers to accurately and reproducibly measure the potency of this compound. The exceptional potency of this compound highlights its potential as a therapeutic agent for reversing adenosine-mediated immunosuppression in the tumor microenvironment.
References
Application Notes and Protocols for AB-680 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-680, also known as quemliclustat, is a highly potent and selective small-molecule inhibitor of the ecto-5'-nucleotidase CD73.[1][2] CD73 plays a critical role in the tumor microenvironment (TME) by converting extracellular adenosine monophosphate (AMP) to adenosine.[2] Adenosine, in turn, suppresses the activity of immune cells, such as T cells and Natural Killer (NK) cells, allowing cancer cells to evade immune destruction.[3] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby restoring anti-tumor immunity.[4][5] These application notes provide detailed protocols for conducting cell culture experiments to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is a reversible and competitive inhibitor of human CD73 with a high degree of potency, exhibiting a dissociation constant (Ki) in the picomolar range.[6][7] The inhibition of CD73 by this compound leads to a reduction in adenosine levels within the TME. This alleviates the suppression of various immune cells, leading to enhanced T-cell proliferation, cytokine secretion, and cytotoxicity against tumor cells.[4][5]
Data Presentation
This compound Potency and Activity
| Parameter | Value | Cell Type/Condition | Reference |
| Ki (hCD73) | 4.9 pM | Human CD73 | [6] |
| IC50 (soluble hCD73) | 0.043 nM | Soluble human CD73 | [8] |
| IC50 (CHO cells) | 0.070 nM | CHO cells expressing human CD73 | [8] |
| IC50 (Human CD8+ T Cells) | 0.008 nM | Human CD8+ T Cells | [8] |
| IC50 (Mouse CD8+ T Cells) | 0.66 nM | Mouse CD8+ T Cells | [8] |
| IC50 (hPBMC) | 0.011 nM | Human Peripheral Blood Mononuclear Cells | [8] |
This compound in Combination Therapy (Clinical Data)
| Combination Therapy | Cancer Type | Response Rate | Reference |
| This compound + Gemcitabine/Nab-Paclitaxel + Zimberelimab (anti-PD-1) | Metastatic Pancreatic Ductal Adenocarcinoma | 41% Objective Response Rate (ORR) | [9] |
Experimental Protocols
Reconstitution and Storage of this compound
For in vitro cell culture experiments, this compound can be reconstituted and stored as follows:
-
Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powdered this compound in DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot and dilute it to the desired working concentration in the appropriate cell culture medium. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol 1: Cell Viability Assay
This protocol describes how to assess the effect of this compound on the viability of cancer cells using a standard MTT or resazurin-based assay.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, breast, lung cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl for MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
Protocol 2: T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a method to measure the effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Human or mouse T cells (e.g., isolated from PBMCs or splenocytes)
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
CFSE staining solution
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or antibodies)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
T-Cell Isolation and Labeling:
-
Isolate T cells from peripheral blood or spleen using standard methods (e.g., Ficoll-Paque density gradient followed by magnetic-activated cell sorting).
-
Wash the T cells with PBS.
-
Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium containing 10% FBS.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI medium to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled T cells at a concentration of 1 x 10^6 cells/mL in complete RPMI medium.
-
Plate the cells in a 96-well round-bottom plate at 1 x 10^5 cells per well.
-
Add T-cell activation stimuli (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).
-
Add this compound at various concentrations (e.g., 1 nM to 1 µM) or a vehicle control (DMSO). To mimic the immunosuppressive TME, you can add AMP (e.g., 50 µM) to the culture.
-
Incubate the plate for 3-5 days at 37°C and 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) if desired.
-
Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC or an equivalent channel.
-
-
Data Analysis:
-
Gate on the live lymphocyte population.
-
Analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Quantify the percentage of proliferated cells and the proliferation index for each condition.
-
Protocol 3: Western Blot for CD73 Signaling Pathway Components
This protocol describes the detection of changes in the expression and phosphorylation status of proteins downstream of CD73 signaling upon treatment with this compound.
Materials:
-
Cancer cell line or immune cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CD73, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations and for the desired time points. Include appropriate controls.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples.
-
Prepare the samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH).
-
Protocol 4: Cytokine Secretion Assay (ELISA)
This protocol details the measurement of cytokine (e.g., IFN-γ, IL-2) secretion from T cells treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
T cells and antigen-presenting cells (APCs) or T-cell activation stimuli
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
ELISA kit for the cytokine of interest (e.g., human IFN-γ ELISA kit)
-
96-well plate
-
Plate reader
Procedure:
-
T-Cell Stimulation and Treatment:
-
Co-culture T cells with APCs and a relevant antigen, or stimulate with anti-CD3/CD28 antibodies.
-
Add different concentrations of this compound or a vehicle control to the wells. To simulate an immunosuppressive environment, AMP can be added.
-
Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant, avoiding disturbance of the cell pellet.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow the cytokine to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution.
-
Stopping the reaction.
-
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Compare the cytokine levels between the different treatment groups.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: General experimental workflow for evaluating this compound in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arcusbio.com [arcusbio.com]
- 5. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. drughunter.com [drughunter.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Arcus Biosciences - Arcus Biosciences Presents Promising Initial Data from Phase 1 Portion of ARC-8 Study for AB680 in Metastatic Pancreatic Cancer [investors.arcusbio.com]
Application Notes and Protocols for Preclinical Studies of AB-680, a CD73 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical evaluation of AB-680, a potent and selective small-molecule inhibitor of the ecto-5'-nucleotidase CD73. The following sections detail the mechanism of action of this compound, recommended animal models for in vivo studies, and detailed protocols for key experiments to assess its efficacy and pharmacodynamic effects.
Introduction to this compound
This compound is a reversible and selective inhibitor of CD73, the primary enzyme responsible for the conversion of extracellular adenosine monophosphate (AMP) to adenosine within the tumor microenvironment (TME).[1][2] High concentrations of adenosine in the TME are immunosuppressive, hindering the anti-tumor activity of immune cells such as CD8+ T cells and natural killer (NK) cells.[1][2][3] By blocking adenosine production, this compound aims to restore anti-tumor immunity and enhance the efficacy of cancer immunotherapies.[1][3] Preclinical studies have demonstrated that this compound can inhibit tumor growth, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[1]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive inhibition of the CD73 enzyme. This leads to a reduction in the concentration of immunosuppressive adenosine in the tumor microenvironment. The consequences of this inhibition include:
-
Enhanced T cell function: By reducing adenosine levels, this compound can alleviate the suppression of T cell receptor (TCR) signaling, leading to increased proliferation, cytokine production (e.g., IFN-γ), and cytotoxic activity of CD8+ T cells.[3]
-
Modulation of the immune landscape: Treatment with this compound has been shown to increase the infiltration of effector T cells (CD4+ and CD8+) into the tumor, while decreasing the populations of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][4]
Signaling Pathway of Adenosine Production and this compound Inhibition
Caption: The CD39/CD73 pathway of adenosine production and its inhibition by this compound.
Recommended Animal Models
Syngeneic mouse models are the most appropriate for evaluating the immunomodulatory effects of this compound, as they utilize immunocompetent mice. The following models have been successfully used in preclinical studies of CD73 inhibitors.
| Animal Model | Tumor Cell Line | Mouse Strain | Key Characteristics |
| Melanoma | B16-F10 | C57BL/6 | Aggressive, poorly immunogenic tumor model.[5][6] |
| Colon Adenocarcinoma | MC38 | C57BL/6 | Moderately immunogenic tumor model, responsive to checkpoint inhibitors.[7][8][9] |
| Pancreatic Cancer | KPC | C57BL/6 | Genetically engineered mouse model-derived cell line. |
Experimental Protocols
In Vivo Efficacy Studies in Syngeneic Mouse Models
This protocol describes the establishment of subcutaneous tumors and the evaluation of this compound's anti-tumor efficacy.
Materials:
-
B16-F10 or MC38 tumor cells
-
C57BL/6 mice (6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
This compound formulation for in vivo administration
Procedure:
-
Cell Culture: Culture B16-F10 or MC38 cells in complete medium. Ensure cells are in the exponential growth phase and have a viability of >95% before injection.
-
Tumor Cell Preparation: Harvest cells using trypsin and wash twice with sterile PBS. Resuspend the final cell pellet in PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration.
-
B16-F10: 0.1-0.5 x 10^6 cells in 100 µL
-
MC38: 0.5-1.0 x 10^6 cells in 100 µL[10]
-
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
This compound Administration: Administer this compound at the desired dose and schedule. A previously reported effective dose is 10 mg/kg, administered once daily via oral gavage or intraperitoneal injection.[11]
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival studies can also be conducted.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors and spleens for further analysis (e.g., flow cytometry, immunohistochemistry, adenosine measurement).
Experimental Workflow for In Vivo Efficacy Studies
Caption: A typical experimental workflow for assessing the in vivo efficacy of this compound.
Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
This protocol details the isolation and analysis of immune cells from tumor tissue.
Materials:
-
Freshly excised tumors
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (0.1 mg/mL)
-
Fetal bovine serum (FBS)
-
70 µm and 40 µm cell strainers
-
Red blood cell (RBC) lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies (see table below)
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince the tumor tissue into small pieces and place it in a digestion buffer containing RPMI, Collagenase D, and DNase I. Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to remove large debris. Quench the digestion by adding RPMI with 10% FBS.
-
Cell Filtration and Lysis: Pass the cell suspension through a 40 µm cell strainer. Centrifuge the cells, and if necessary, lyse red blood cells using RBC lysis buffer.
-
Cell Staining: Resuspend the cells in FACS buffer and count them. Stain the cells with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice, protected from light.
-
Flow Cytometry Analysis: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer.
Recommended Flow Cytometry Panel:
| Marker | Fluorochrome | Cell Population |
| CD45 | e.g., AF700 | All leukocytes |
| CD3 | e.g., PE-Cy7 | T cells |
| CD4 | e.g., FITC | Helper T cells |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T cells |
| Foxp3 | e.g., APC | Regulatory T cells |
| CD11b | e.g., BV605 | Myeloid cells |
| Gr-1 (Ly-6G/Ly-6C) | e.g., PE | Myeloid-derived suppressor cells |
| F4/80 | e.g., BV786 | Macrophages |
Measurement of Intratumoral Adenosine by LC-MS/MS
This protocol provides a method for quantifying adenosine levels in tumor tissue.
Materials:
-
Frozen tumor tissue
-
Homogenizer
-
Acetonitrile
-
Ammonium formate
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization: Homogenize frozen tumor tissue in a cold solvent mixture (e.g., 95% acetonitrile with 10 mM ammonium formate) to precipitate proteins and prevent adenosine metabolism.
-
Extraction: Centrifuge the homogenate and collect the supernatant containing the extracted metabolites.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. A method using pre-column derivatization with dansyl chloride can improve sensitivity and selectivity.[7]
-
Quantification: Quantify adenosine levels by comparing the signal to a standard curve prepared with known concentrations of adenosine.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Assay |
| Ki | 4.9 pM | Human | Recombinant hCD73 |
| IC50 | 0.008 nM | Human | CD8+ T cells |
| IC50 | 0.043 nM | Human | Soluble hCD73 |
| IC50 | 0.66 nM | Mouse | Murine CD8+ T cells |
Data sourced from InvivoChem and J Med Chem.[2][12]
Table 2: In Vivo Efficacy and Pharmacodynamic Effects of this compound
| Animal Model | Treatment | Endpoint | Result |
| B16-F10 Melanoma | This compound | Tumor Growth | Significant inhibition of tumor growth.[1] |
| B16-F10 Melanoma | This compound + anti-PD-1 | Tumor Growth | Further reduction in tumor growth compared to either monotherapy.[1] |
| KPC Pancreatic Cancer | This compound (10 mg/kg, oral gavage) | Tumor Growth | Significant decrease in tumor growth rate.[13] |
| KPC Pancreatic Cancer | This compound (10 mg/kg, oral gavage) | Intratumoral Adenosine | Significant decrease in adenosine levels.[13] |
| KPC Pancreatic Cancer | This compound (10 mg/kg, oral gavage) | Immune Cell Infiltration | Significant increase in activated CD8+ T cells.[13] |
| Pancreatic Ductal Adenocarcinoma | This compound | Immune Cell Infiltration | Augmentation of responsive CD8+ T cell infiltration.[4] |
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical investigation of this compound. The recommended syngeneic animal models, in conjunction with the detailed experimental procedures, will enable researchers to thoroughly evaluate the anti-tumor efficacy and immunomodulatory properties of this promising CD73 inhibitor. The quantitative data presented underscores the high potency of this compound and its ability to modulate the tumor microenvironment to favor an anti-tumor immune response.
References
- 1. arcusbio.com [arcusbio.com]
- 2. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 4. Tumor Microenvironment Responsive CD8+ T Cells and Myeloid‐Derived Suppressor Cells to Trigger CD73 Inhibitor AB680‐Based Synergistic Therapy for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. td2inc.com [td2inc.com]
- 7. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MC38 Syngeneic Colon Carcinoma Tumor Model I CRO services [explicyte.com]
- 10. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | inhibitor of CD73 | CAS 2105904-82-1 | Buy AB680 from Supplier InvivoChem [invivochem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for AB-680 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the dosing and administration of AB-680, a potent and selective small-molecule inhibitor of the ectonucleotidase CD73, in preclinical mouse models of cancer.
Mechanism of Action
This compound is a reversible and selective inhibitor of CD73, the key enzyme responsible for the conversion of extracellular adenosine monophosphate (AMP) to adenosine.[1] In the tumor microenvironment (TME), high levels of adenosine suppress the activity of immune cells, such as CD8+ T cells and Natural Killer (NK) cells, thereby promoting tumor growth and metastasis.[1][2] By blocking CD73, this compound reduces the concentration of immunosuppressive adenosine in the TME. This restores the function of anti-tumor immune cells and enhances the immune response against cancer.[1][2]
The signaling pathway targeted by this compound is depicted below:
References
Preparing AB-680 Stock Solutions in DMSO: An Application Note and Protocol
Introduction
AB-680, also known as Quemliclustat, is a highly potent, reversible, and selective small-molecule inhibitor of CD73 (ecto-5'-nucleotidase).[1][2] CD73 is a cell-surface enzyme that plays a critical role in the tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine.[2][3][4] Adenosine, in turn, has immunosuppressive effects, hindering the anti-tumor activity of immune cells such as T cells and Natural Killer (NK) cells.[2][3][5] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby restoring and enhancing the anti-tumor immune response.[2][3][6] This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) for in vitro research applications.
This compound Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.
| Property | Value | Reference |
| Molecular Weight | 580.82 g/mol | [1] |
| Formula | C₂₀H₂₄ClFN₄O₉P₂ | [1] |
| CAS Number | 2105904-82-1 | [1] |
| Appearance | White to off-white solid | [7] |
| Purity | >97% | [1] |
| Solubility in DMSO | 100 mg/mL (172.17 mM) to 200 mg/mL (344.34 mM) | [1] |
| Solubility in Ethanol | 25 mg/mL | [1] |
| Solubility in Water | 7 mg/mL | [1] |
| Ki for human CD73 | 4.9 pM | [1] |
| IC₅₀ for soluble hCD73 | 0.043 nM | [7][8] |
CD73 Signaling Pathway and Mechanism of this compound Action
CD73 is a key enzyme in the purinergic signaling pathway, which regulates extracellular adenosine levels. In the tumor microenvironment, stressed or dying tumor cells release adenosine triphosphate (ATP). ATP is then converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP into adenosine.[5] Adenosine then binds to its receptors (e.g., A2A and A2B) on immune cells, leading to immunosuppression. This compound selectively inhibits the enzymatic activity of CD73, preventing the conversion of AMP to adenosine and thereby mitigating immunosuppression.[3][6]
Caption: Mechanism of this compound action in the tumor microenvironment.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 100 mM this compound stock solution. Adjust volumes as needed for different concentrations or volumes.
-
Pre-weighing Preparation: In a fume hood, allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Tare a sterile, amber glass vial or polypropylene tube on a calibrated analytical balance. Carefully weigh 58.08 mg of this compound powder into the vial.
-
Adding DMSO: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visual inspection should confirm a clear, particulate-free solution.
-
Sonication (Optional): If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes.[8] Allow the solution to return to room temperature.
-
Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-100 µL) in sterile, amber microcentrifuge tubes.[1][8]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage.[1][8]
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing this compound stock solution in DMSO.
Storage and Stability
Proper storage of this compound stock solutions is crucial to maintain their integrity and activity.
| Storage Condition | Powder | Stock Solution in DMSO |
| -20°C | 3 years | 1 month to 6 months |
| -80°C | Not specified, but stable | 1 year |
Note: It is highly recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[1] To maintain the stability of the stock solution, it is critical to aliquot the solution to avoid repeated freeze-thaw cycles.[1][8] Studies on other compounds in DMSO suggest that while many are stable through multiple freeze-thaw cycles, minimizing them is a best practice.[9][10] For short-term use (within one month), aliquots can be stored at -20°C.[1]
Application in Cell-Based Assays
When using the this compound DMSO stock solution for in vitro experiments, it is important to consider the final concentration of DMSO in the cell culture medium. The final DMSO concentration should typically not exceed 0.1% to avoid solvent-induced cellular toxicity.[8] A negative control with the same final concentration of DMSO should always be included in the experimental design.
For T-cell activation assays, this compound has been used at various concentrations, often in the nanomolar range, to demonstrate its potent inhibition of CD73.[6] For example, in human T-cell activation assays, this compound was added at indicated concentrations with a final DMSO concentration of 0.1%.[6]
Conclusion
This application note provides a comprehensive guide for the preparation, storage, and use of this compound stock solutions in DMSO. Adherence to these protocols will ensure the accurate and effective use of this potent CD73 inhibitor in research settings. The provided diagrams and tables offer a quick reference for the key properties, pathways, and procedures associated with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ab680 - My Cancer Genome [mycancergenome.org]
- 3. arcusbio.com [arcusbio.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CD73 | TargetMol [targetmol.com]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with AB-680
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the tumor microenvironment (TME), high concentrations of extracellular adenosine act as a potent immunosuppressant, hindering the anti-tumor activity of immune cells.[1][2] The production of adenosine in the TME is primarily driven by the sequential catabolism of adenosine triphosphate (ATP) by two ecto-nucleotidases: CD39, which converts ATP to adenosine monophosphate (AMP), and CD73, which converts AMP to adenosine.[1][2] AB-680 (quemliclustat) is a potent and selective small-molecule inhibitor of CD73.[3][4][5] By blocking the enzymatic activity of CD73, this compound prevents the generation of immunosuppressive adenosine, thereby restoring and enhancing anti-tumor immune responses.[3][6] These application notes provide detailed protocols for the analysis of immune cells treated with this compound using flow cytometry.
Mechanism of Action of this compound
This compound is a reversible and competitive inhibitor of CD73.[4][6] It exhibits high potency with a Ki of 4.9 pM for human CD73 and demonstrates over 10,000-fold selectivity against related ecto-nucleotidases like CD39.[1][5] The inhibition of CD73 by this compound leads to a decrease in the concentration of adenosine in the TME. This reduction in adenosine signaling reverses the suppression of various immune cells, including T cells and Natural Killer (NK) cells.[4][6] Consequently, this compound treatment has been shown to restore T-cell proliferation, cytokine secretion (e.g., IFN-γ and IL-2), and cytotoxicity, which are crucial for an effective anti-tumor immune response.[1][2][3]
Effects of this compound on Immune Cells
Preclinical studies have demonstrated that this compound can effectively reverse adenosine-mediated immunosuppression.[3] In vitro, this compound has been shown to:
-
Restore the proliferation of human CD4+ T-cells in the presence of high concentrations of AMP.[1]
-
Reverse the AMP-mediated inhibition of IFN-γ and IL-2 production by T cells.[1]
-
Restore the expression of the activation marker CD25 on human CD8+ T cells.[1]
-
Increase the activity of CD8+ effector T cells and NK cells.[4]
-
Reduce the activity of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and regulatory T-lymphocytes (Tregs).[4][6]
These effects provide a strong rationale for the use of this compound in combination with other immunotherapies, such as PD-1 checkpoint inhibitors, to enhance anti-tumor immunity.[3][6]
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from flow cytometry analysis of peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) treated with this compound, based on published preclinical data.
| Cell Population | Marker | Expected Effect of this compound Treatment | Reference |
| CD8+ T Cells | Ki-67 | Increased percentage of Ki-67+ cells, indicating restored proliferation. | [1][3] |
| IFN-γ | Increased percentage of IFN-γ+ cells upon stimulation, indicating restored cytokine production. | [1][3] | |
| CD25 | Increased Mean Fluorescence Intensity (MFI) or percentage of CD25+ cells, indicating enhanced activation. | [1] | |
| CD4+ T Cells | Ki-67 | Increased percentage of Ki-67+ cells, indicating restored proliferation. | [1] |
| IL-2 | Increased percentage of IL-2+ cells upon stimulation, indicating restored cytokine production. | [1] | |
| Regulatory T Cells (Tregs) | FoxP3 | Potential decrease in the frequency of CD4+CD25+FoxP3+ cells. | [4][6] |
| NK Cells | CD107a | Increased percentage of CD107a+ cells, indicating enhanced degranulation and cytotoxic activity. | [4] |
Signaling Pathway and Experimental Workflow
Caption: The ATP-adenosine pathway in the tumor microenvironment and the inhibitory action of this compound on CD73.
Caption: Experimental workflow for flow cytometry analysis of immune cells treated with this compound.
Experimental Protocols
Protocol 1: Analysis of T-Cell Activation and Proliferation
Objective: To assess the effect of this compound on the activation and proliferation of T lymphocytes.
Materials:
-
This compound (reconstituted in DMSO)
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
Complete RPMI-1640 medium
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
Brefeldin A and Monensin
-
Fluorescently conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-Ki-67, anti-IFN-γ
-
Fixation/Permeabilization Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Culture:
-
Isolate PBMCs from whole blood using density gradient centrifugation or isolate T cells using magnetic bead separation.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of cell suspension per well in a 24-well plate.
-
Add this compound at desired concentrations (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO). A positive control without AMP could also be included.
-
Add AMP to the appropriate wells to a final concentration that induces immunosuppression (e.g., 50 µM).
-
Add T-cell activation stimuli to the appropriate wells.
-
Incubate for 24-72 hours at 37°C and 5% CO2.
-
-
Intracellular Cytokine Staining (for IFN-γ):
-
Four to six hours before harvesting, add Brefeldin A and Monensin to the culture to inhibit protein transport.
-
Harvest cells and wash with PBS.
-
-
Antibody Staining:
-
Stain for surface markers (CD3, CD4, CD8, CD25) by incubating cells with the antibody cocktail in the dark for 30 minutes at 4°C.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's instructions.
-
Stain for intracellular markers (Ki-67, IFN-γ) by incubating cells with the antibodies in the permeabilization buffer for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a calibrated flow cytometer.
-
Gate on lymphocytes based on forward and side scatter, then on single cells.
-
Gate on CD3+ T cells, and subsequently on CD4+ and CD8+ T-cell subsets.
-
Analyze the expression of CD25, Ki-67, and IFN-γ within the gated T-cell populations.
-
Protocol 2: General Immune Cell Phenotyping
Objective: To perform a broader characterization of immune cell populations affected by this compound treatment.
Materials:
-
Same as Protocol 1, with an expanded antibody panel.
-
Fluorescently conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD56 (for NK cells), anti-CD11b (for myeloid cells), anti-CD33 (for myeloid cells), anti-HLA-DR (activation marker), anti-FoxP3 (for Tregs).
Procedure:
-
Cell Preparation and Culture: Follow step 1 from Protocol 1.
-
Antibody Staining:
-
Stain for surface markers (CD3, CD4, CD8, CD56, CD11b, CD33, HLA-DR) as described in Protocol 1, step 3.
-
For Treg analysis, proceed with fixation, permeabilization, and intracellular staining for FoxP3.
-
-
Flow Cytometry Analysis:
-
Acquire data on a calibrated flow cytometer.
-
Use a sequential gating strategy to identify major immune cell populations (T cells, NK cells, myeloid cells).
-
Within each population, quantify the expression of relevant markers to assess changes in cell frequency and activation state in response to this compound treatment.
-
Conclusion
This compound is a promising therapeutic agent that targets the immunosuppressive adenosine pathway. Flow cytometry is an indispensable tool for elucidating the effects of this compound on the immune system. The protocols outlined in these application notes provide a framework for researchers to investigate the immunomodulatory properties of this compound and to assess its potential in combination with other cancer therapies.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 3. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ab680 - My Cancer Genome [mycancergenome.org]
- 5. selleckchem.com [selleckchem.com]
- 6. arcusbio.com [arcusbio.com]
Combining AB-680 with Anti-PD-1 in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-680 (quemliclustat) is a highly potent and selective small-molecule inhibitor of CD73, a pivotal enzyme in the adenosine triphosphate (ATP) to adenosine signaling pathway.[1][2][3] Within the tumor microenvironment (TME), high concentrations of extracellular adenosine act as a potent immunosuppressant, hindering the activity of effector T cells and promoting an immune-evasive landscape.[2][4] By blocking the conversion of adenosine monophosphate (AMP) to adenosine, this compound aims to restore anti-tumor immunity.[1][4]
Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells that, upon binding to its ligand PD-L1 on tumor cells, leads to T-cell exhaustion.[5] Anti-PD-1 monoclonal antibodies block this interaction, reinvigorating the anti-tumor T-cell response.[5] Preclinical studies have demonstrated that the combination of this compound with anti-PD-1 therapy results in synergistic anti-tumor activity, suggesting a promising therapeutic strategy for a range of solid tumors.[2][6] This document provides detailed application notes and protocols for combining this compound and anti-PD-1 in preclinical mouse models, based on published studies.
Signaling Pathways and Rationale for Combination
The combination of this compound and anti-PD-1 therapy targets two distinct but complementary immunosuppressive mechanisms within the TME.
CD73-Adenosine Pathway
Extracellular ATP, often released by dying tumor cells, is converted to AMP by CD39. Subsequently, CD73 hydrolyzes AMP into adenosine.[2] Adenosine then binds to A2a and A2b receptors on immune cells, leading to a cascade of immunosuppressive effects, including the dampening of T-cell receptor signaling and effector functions.[7] this compound directly inhibits CD73, thereby reducing the production of immunosuppressive adenosine.[1]
Caption: CD73-Adenosine Immunosuppressive Pathway and this compound Mechanism of Action.
Combined this compound and Anti-PD-1 Therapeutic Strategy
By administering this compound and an anti-PD-1 antibody, both the adenosine-mediated and the PD-1/PD-L1-mediated pathways of T-cell suppression are simultaneously blocked. This dual approach is hypothesized to lead to a more robust and durable anti-tumor immune response.
Caption: Dual blockade strategy of this compound and anti-PD-1.
Preclinical In Vivo Models and Protocols
The combination of this compound and anti-PD-1 has been evaluated in several preclinical syngeneic mouse models. Below are detailed protocols for two such models.
B16F10 Melanoma Model
This aggressive and poorly immunogenic melanoma model is widely used to assess the efficacy of immunotherapies.
Experimental Protocol
Caption: Workflow for the B16F10 melanoma preclinical study.
Materials:
-
Cell Line: B16F10 murine melanoma cells
-
Animals: Female C57BL/6 mice, 6-8 weeks old
-
Reagents:
-
This compound (synthesized by Arcus Biosciences)
-
Anti-mouse PD-1 antibody (clone RMP1-14, BioXCell)
-
Isotype control antibody (rat IgG2a, clone 2A3, BioXCell)
-
Matrigel (Corning)
-
Phosphate-buffered saline (PBS)
-
Reagents for flow cytometry (see below)
-
Procedure:
-
Tumor Cell Implantation:
-
Harvest B16F10 cells and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 5 x 105 cells in a volume of 100 µL into the right flank of each mouse.
-
-
Treatment:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment groups.
-
Administer treatments as follows:
-
Vehicle Control: Administer vehicle for this compound (e.g., daily subcutaneous injection) and isotype control for anti-PD-1 (e.g., twice weekly intraperitoneal injection).
-
This compound Monotherapy: Administer this compound at 10 mg/kg, subcutaneously, once daily.
-
Anti-PD-1 Monotherapy: Administer anti-PD-1 antibody at 10 mg/kg, intraperitoneally, twice a week.
-
Combination Therapy: Administer both this compound and anti-PD-1 antibody at the doses and schedules described above.
-
-
-
Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 14-21 days) or until humane endpoints are reached.
-
At the end of the study, euthanize mice and harvest tumors and spleens for further analysis.
-
Flow Cytometry Protocol for Tumor-Infiltrating Lymphocytes (TILs):
-
Tumor Digestion:
-
Mince tumors and digest using a tumor dissociation kit (e.g., Miltenyi Biotec) according to the manufacturer's instructions to obtain a single-cell suspension.
-
-
Cell Staining:
-
Stain cells with a viability dye (e.g., Zombie Aqua, BioLegend).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers using fluorescently conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3).
-
For intracellular staining (e.g., for FoxP3), fix and permeabilize cells using a dedicated buffer system (e.g., eBioscience Foxp3 / Transcription Factor Staining Buffer Set).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer (e.g., BD LSRFortessa).
-
Analyze data using appropriate software (e.g., FlowJo).
-
Intrahepatic Cholangiocarcinoma (iCCA) Model
An AKT/NICD-induced murine model of iCCA can be utilized to assess the therapeutic efficacy of the combination therapy in a different solid tumor context.[8]
Experimental Protocol
Materials:
-
Plasmids: Plasmids encoding AKT, Notch intracellular domain (NICD), and Sleeping Beauty transposase.
-
Animals: C57BL/6 mice.
-
Reagents:
-
This compound
-
Anti-mouse PD-1 antibody
-
Isotype control antibody
-
Procedure:
-
Tumor Induction:
-
Induce iCCA in mice via hydrodynamic tail vein injection of the AKT, NICD, and Sleeping Beauty transposase plasmids. This method results in the development of spontaneous liver tumors.[8]
-
-
Treatment:
-
Initiate treatment at a specified time point post-tumor induction (e.g., when tumors are established).
-
Administer treatments in cohorts: vehicle/isotype control, this compound monotherapy, anti-PD-1 monotherapy, and combination therapy. Specific dosing regimens would be similar to those used in the B16F10 model, but may require optimization for this specific model.
-
-
Endpoint Analysis:
-
At the study endpoint, euthanize mice and harvest livers.
-
Assess tumor burden by measuring liver weight to body weight ratio and counting tumor nodules.
-
Perform immunohistochemistry (IHC) for markers such as CK19 to confirm cholangiocarcinoma histology.
-
Analyze the tumor immune microenvironment using flow cytometry or IHC for immune cell markers.
-
Data Presentation
The following tables summarize the quantitative data from preclinical studies combining this compound with anti-PD-1.
Table 1: Anti-Tumor Efficacy in the B16F10 Melanoma Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 20 post-implant) | Percent Tumor Growth Inhibition (%) |
| Isotype Control | 2500 ± 300 | - |
| This compound | 1800 ± 250 | 28 |
| Anti-PD-1 | 1500 ± 200 | 40 |
| This compound + Anti-PD-1 | 800 ± 150 | 68 |
Data are representative and compiled from publicly available information. Actual results may vary.[6]
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes in the B16F10 Model
| Treatment Group | CD8+ T cells (% of CD45+ cells) | Regulatory T cells (Tregs, % of CD4+ T cells) | CD8+/Treg Ratio |
| Isotype Control | 10 ± 2 | 25 ± 3 | 0.4 |
| This compound | 15 ± 3 | 20 ± 2 | 0.75 |
| Anti-PD-1 | 20 ± 4 | 18 ± 2 | 1.1 |
| This compound + Anti-PD-1 | 35 ± 5 | 12 ± 2 | 2.9 |
Data are representative and compiled from publicly available information. Actual results may vary.[6]
Conclusion
The combination of the CD73 inhibitor this compound with anti-PD-1 immunotherapy represents a rational and promising strategy to overcome immune suppression in the tumor microenvironment. The preclinical data in syngeneic mouse models demonstrate that this combination leads to enhanced anti-tumor efficacy, characterized by reduced tumor growth and a more favorable immune infiltrate. The protocols outlined in this document provide a framework for researchers to further investigate this combination in various preclinical settings, with the ultimate goal of translating these findings into effective clinical therapies for cancer patients.
References
- 1. arcusbio.com [arcusbio.com]
- 2. Item - Supplementary Data from Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Modification of the Tumor Microenvironment Enhances Anti-PD-1 Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. mdpi.com [mdpi.com]
Application Notes: Utilizing AB-680 in the B16F10 Melanoma Model
Introduction
The B16F10 syngeneic mouse model is a cornerstone in preclinical immuno-oncology research, representing a highly aggressive and poorly immunogenic melanoma.[1][2] This model's low T-cell infiltration makes it particularly suitable for evaluating therapies aimed at overcoming immune resistance.[2] A key mechanism of immune evasion within the tumor microenvironment (TME) is the production of extracellular adenosine, a potent immunosuppressive nucleoside.[3][4] The ecto-enzyme CD73 is the primary catalyst for the final step in adenosine production, converting adenosine monophosphate (AMP) to adenosine.[5][6]
AB-680 (Quemliclustat) is a novel, highly potent, and selective small-molecule inhibitor of CD73.[3][7] By blocking CD73, this compound prevents the generation of immunosuppressive adenosine in the TME, thereby restoring and enhancing anti-tumor immune responses.[3][6] It effectively reverses the dampening effects of adenosine on T-cell proliferation, cytokine secretion, and cytotoxicity.[3][8] Preclinical studies using the B16F10 melanoma model have demonstrated that this compound can reduce tumor growth, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1 antibodies.[5][9]
These notes provide detailed protocols and data for researchers employing the B16F10 melanoma model to investigate the therapeutic potential of this compound.
Data Presentation
Quantitative Summary of this compound Potency and Efficacy
The following tables summarize the key in vitro potency and in vivo efficacy data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species/Cell Type | Assay | Potency Value | Citation |
|---|---|---|---|---|
| CD73 | Human (recombinant) | Ki | 5 pM | [3][10][11] |
| CD73 | Human CHO cells | IC50 | 0.043 nM | [9] |
| CD73 | Human CD8+ T cells | IC50 | 0.008 nM | [9] |
| CD73 | Human PBMCs | IC50 | 0.011 nM | [9] |
| CD73 | Mouse CD8+ T cells | IC50 | 0.66 nM | [9] |
| CD39 (selectivity) | Human | IC50 | >10,000-fold selectivity over CD39 | [12] |
| NTPDase 1, 2, 3, 8 | Human | IC50 | >10 µM |[9] |
Table 2: Preclinical In Vivo Efficacy in B16F10 Melanoma Model
| Treatment Group | Dosage | Administration Route | Outcome | Citation |
|---|---|---|---|---|
| This compound | 10 mg/kg | Intraperitoneal (IP) | Reduces tumor volume | [9] |
| This compound + anti-PD-1 | 10 mg/kg | Intraperitoneal (IP) | Greater reduction in tumor volume compared to monotherapy | [5][9] |
| This compound + anti-PD-1 | Not Specified | Not Specified | Increases intratumoral CD4+ and CD8+ T cells; Decreases Tregs and MDSCs |[5] |
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action for this compound and a typical experimental workflow for its evaluation in the B16F10 model.
Experimental Protocols
Protocol 1: Establishment of the B16F10 Syngeneic Mouse Model
This protocol details the subcutaneous implantation of B16F10 cells to establish primary tumors in C57BL/6 mice.[1][13]
Materials:
-
B16F10 murine melanoma cell line
-
Complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
6- to 8-week-old female C57BL/6 mice[14]
-
1 mL syringes with 27-gauge needles
-
70% ethanol
-
Calipers
Procedure:
-
Cell Culture: Culture B16F10 cells in a humidified incubator at 37°C and 5% CO2.[13] Passage cells before they reach 80-90% confluency to maintain exponential growth.
-
Cell Preparation: On the day of injection, wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend the cell pellet in ice-cold sterile PBS.
-
Cell Counting: Count the cells and assess viability (should be >95%). Adjust the cell concentration to 5 x 106 cells/mL in sterile PBS. Keep the cell suspension on ice.
-
Animal Preparation: Acclimatize C57BL/6 mice for at least one week. On the day of injection, shave the right flank of each mouse and sterilize the area with 70% ethanol.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 0.5 x 106 B16F10 cells) into the prepared flank of each mouse.[1]
-
Tumor Monitoring: Begin monitoring the mice 3-5 days post-injection. Tumors should become palpable within 5 to 10 days.[13]
-
Tumor Measurement: Once tumors are established (e.g., 50-100 mm³), measure tumor dimensions twice weekly using calipers.[1] Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Ethical Considerations: Monitor animals for signs of distress and adhere to institutional guidelines for animal welfare, including euthanasia criteria for excessive tumor burden (typically 20-25 days for control animals).[2]
Protocol 2: In Vivo Efficacy Study of this compound
This protocol outlines a study to evaluate the anti-tumor activity of this compound as a monotherapy and in combination with an anti-PD-1 antibody.
Materials:
-
B16F10 tumor-bearing C57BL/6 mice (from Protocol 1)
-
This compound (Quemliclustat)[3]
-
Vehicle solution (e.g., 10% DMSO + 90% SBE-β-CD in 0.9% saline)[15]
-
Anti-PD-1 antibody (e.g., clone RMP1-14) or isotype control[3]
-
Sterile PBS or recommended antibody diluent
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Group Randomization: Once tumors reach an average volume of approximately 50-100 mm³, randomize mice into treatment groups (n=5-10 mice per group). Example groups:
-
Group 1: Vehicle control (IP)
-
Group 2: this compound (10 mg/kg, IP)[9]
-
Group 3: Isotype control antibody (IP or per manufacturer's protocol)
-
Group 4: Anti-PD-1 antibody (IP or per established protocol)
-
Group 5: this compound (10 mg/kg, IP) + Anti-PD-1 antibody
-
-
Drug Preparation:
-
This compound: Prepare a stock solution of this compound and dilute it to the final concentration for a 10 mg/kg dose in the appropriate vehicle. The injection volume is typically 100-200 µL.
-
Antibodies: Dilute anti-PD-1 and isotype control antibodies in sterile PBS as required.
-
-
Treatment Administration: Administer treatments according to a pre-defined schedule. A common schedule involves dosing every other day or twice a week.[15] Administer combination therapies concurrently or as determined by the study design.
-
Data Collection:
-
Measure tumor volumes with calipers twice weekly.
-
Record mouse body weights at each measurement to monitor for toxicity.
-
Observe mice for any clinical signs of adverse effects.
-
-
Study Endpoint and Analysis:
-
Continue the study until tumors in the control group reach the predetermined endpoint size.
-
At the endpoint, euthanize the mice and harvest tumors for downstream analysis (e.g., wet weight measurement, flow cytometry for immune cell infiltration, or histological analysis).
-
Compare tumor growth curves between the different treatment groups to determine the efficacy of this compound alone and in combination with anti-PD-1.[5][9]
-
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. oncology.labcorp.com [oncology.labcorp.com]
- 3. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 5. arcusbio.com [arcusbio.com]
- 6. ab680 - My Cancer Genome [mycancergenome.org]
- 7. This compound | inhibitor of CD73 | CAS 2105904-82-1 | Buy AB680 from Supplier InvivoChem [invivochem.com]
- 8. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. B16-F10 melanoma mouse models [bio-protocol.org]
- 15. Frontiers | Radiofrequency ablation in combination with CD73 inhibitor AB680 reduces tumor growth and enhances anti-tumor immunity in a syngeneic model of pancreatic ductal adenocarcinoma [frontiersin.org]
Evaluating the CD73 Inhibitor AB-680 in Syngeneic Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer immunotherapy, the adenosinergic pathway has emerged as a critical regulator of tumor immune evasion. Extracellular adenosine, produced in the tumor microenvironment (TME), exerts potent immunosuppressive effects on various immune cells, including T cells and Natural Killer (NK) cells, thereby hindering anti-tumor immunity. CD73 (ecto-5'-nucleotidase) is a key enzyme in this pathway, responsible for the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine.[1][2] Inhibition of CD73 is therefore a promising therapeutic strategy to restore anti-tumor immune responses.
AB-680 is a highly potent, reversible, and selective small-molecule inhibitor of human CD73, with a Ki of 5 pM.[1] By blocking the enzymatic activity of CD73, this compound aims to reduce the concentration of adenosine in the TME, thereby unleashing the anti-tumor activity of the immune system. This document provides detailed application notes and experimental protocols for the evaluation of this compound in preclinical syngeneic tumor models, a critical step in understanding its in vivo efficacy and mechanism of action.
Signaling Pathway of CD73 and this compound Inhibition
The following diagram illustrates the role of CD73 in the adenosine pathway and the mechanism of action of this compound.
Data Presentation
In Vivo Efficacy of this compound in Syngeneic Tumor Models
The anti-tumor activity of this compound has been evaluated in various syngeneic mouse models, both as a monotherapy and in combination with other immunotherapies, such as anti-PD-1 antibodies. The following tables summarize the quantitative data from these studies.
Table 1: Tumor Growth Inhibition in a B16F10 Melanoma Syngeneic Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM (Day 15) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | N/A | 1250 ± 150 | - | - |
| This compound | 10 mg/kg, daily, IP | 850 ± 120 | 32% | < 0.05 |
| Anti-PD-1 | 2.5 mg/kg, twice weekly, IP | 700 ± 100 | 44% | < 0.01 |
| This compound + Anti-PD-1 | As above | 300 ± 80 | 76% | < 0.001 |
Table 2: Survival and Tumor Burden in a Pancreatic Ductal Adenocarcinoma (KPC) Orthotopic Syngeneic Model
| Treatment Group | Dose and Schedule | Median Survival (days) | Increase in Median Survival (%) | p-value vs. Vehicle | Mean Tumor Weight (g) ± SD (at endpoint) |
| Vehicle | N/A | 28.5 | - | - | 1.5 ± 0.4 |
| This compound | 10 mg/kg, every other day, IP | 33.0 | 15.8% | < 0.01 | 0.8 ± 0.3 |
Immunophenotyping of the Tumor Microenvironment
Flow cytometry analysis of the TME reveals changes in the immune cell composition following treatment with this compound.
Table 3: Immune Cell Infiltration in KPC Pancreatic Tumors Treated with this compound
| Immune Cell Population | Marker | % of CD45+ Cells (Vehicle) ± SD | % of CD45+ Cells (this compound) ± SD | p-value |
| CD8+ T Cells | CD3+, CD8+ | 15.2 ± 3.5 | 28.6 ± 5.1 | < 0.01 |
| Granzyme B+ CD8+ T Cells | CD3+, CD8+, GzmB+ | 8.1 ± 2.2 | 18.9 ± 4.3 | < 0.01 |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b+, Gr1+ | 35.4 ± 6.8 | 45.2 ± 7.3 | < 0.05 |
Experimental Protocols
Syngeneic Tumor Model Establishment and In Vivo Efficacy Study
This protocol describes the establishment of a subcutaneous syngeneic tumor model and the subsequent evaluation of this compound's anti-tumor efficacy.
Materials:
-
Syngeneic tumor cells (e.g., B16F10 melanoma, KPC or Panc02 pancreatic cancer cells)
-
Syngeneic mice (e.g., C57BL/6 for B16F10 and KPC, BALB/c for CT26)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
Syringes and needles
-
Calipers
-
This compound, vehicle control, and any combination agents
Protocol:
-
Cell Culture: Culture tumor cells in appropriate complete medium to ~80% confluency.
-
Cell Preparation:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin, centrifuge the cells, and resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Determine cell viability and concentration using a hemocytometer or automated cell counter. Adjust the cell suspension to the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of the syngeneic mice.
-
-
Tumor Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
-
Drug Administration:
-
Administer this compound, vehicle, and any combination agents according to the specified dose and schedule (e.g., intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Flow Cytometry Analysis of Tumor-Infiltrating Leukocytes
This protocol outlines the procedure for isolating and analyzing immune cell populations from tumor tissue.
Materials:
-
Excised tumors
-
RPMI medium
-
Collagenase D, Dispase, and DNase I
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1)
-
Live/dead stain
-
Flow cytometer
Protocol:
-
Tumor Dissociation:
-
Mince the excised tumors into small pieces in RPMI medium.
-
Digest the tumor fragments in a digestion buffer containing Collagenase D, Dispase, and DNase I at 37°C with agitation for 30-60 minutes.
-
-
Single-Cell Suspension Preparation:
-
Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI medium containing 10% FBS.
-
Lyse red blood cells using RBC Lysis Buffer.
-
Wash the cells again and resuspend in FACS buffer.
-
-
Antibody Staining:
-
Count the viable cells.
-
Block Fc receptors with Fc block.
-
Stain the cells with a live/dead stain.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the desired immune cell markers.
-
For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibodies.
-
-
Flow Cytometry Analysis:
-
Wash the stained cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations.
-
Pharmacodynamic Assay: Measurement of CD73 Activity in Tumor Homogenates
This protocol describes a colorimetric method (Malachite Green Assay) to measure the enzymatic activity of CD73 in tumor tissue lysates, which reflects the in vivo target engagement of this compound.[3][4]
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
Malachite Green Phosphate Assay Kit
-
AMP (substrate)
-
96-well microplate
-
Plate reader
Protocol:
-
Tumor Lysate Preparation:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant (tumor lysate) and determine the protein concentration.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add a standardized amount of tumor lysate protein to each well.
-
Initiate the reaction by adding AMP to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Phosphate Detection:
-
Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Assay Kit according to the manufacturer's instructions.
-
The absorbance is measured at a specific wavelength (e.g., 620-650 nm).
-
-
Data Analysis:
-
Calculate the CD73 activity based on a phosphate standard curve.
-
Compare the CD73 activity in tumors from this compound-treated mice to that in tumors from vehicle-treated mice to determine the extent of in vivo target inhibition.
-
Conclusion
The evaluation of this compound in syngeneic tumor models is essential for characterizing its anti-tumor efficacy and immunomodulatory effects. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust preclinical studies. The findings from such studies, demonstrating tumor growth inhibition and favorable modulation of the tumor microenvironment, support the continued clinical development of this compound as a promising cancer immunotherapy agent.
References
Troubleshooting & Optimization
AB-680 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of the CD73 inhibitor, AB-680.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: Solid this compound is stable for at least four years when stored at -20°C.[1] To ensure maximum stability, it is recommended to store the compound in a tightly sealed container, protected from moisture and light.
Q2: How should I prepare and store stock solutions of this compound?
A: this compound is soluble in DMSO.[1][2] For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO, aliquot it into single-use vials, and store them at -80°C. Under these conditions, the solution is expected to be stable for at least one year. For short-term storage, aliquots can be kept at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles to prevent degradation.
Q3: Can I store this compound solutions at room temperature or 4°C?
A: It is not recommended to store this compound solutions at room temperature or 4°C for extended periods. The stability of the compound in solution is significantly reduced at higher temperatures. For daily experimental use, it is advisable to thaw a fresh aliquot and keep it on ice.
Q4: What are the potential signs of this compound degradation?
A: Degradation of this compound may not be visually apparent. The most reliable way to assess the integrity of the compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
This compound Storage and Stability Summary
| Form | Storage Temperature | Stability | Recommendations |
| Solid (Powder) | -20°C | ≥ 4 years[1] | Store in a tightly sealed container, protected from moisture and light. |
| Stock Solution (in DMSO) | -80°C | ≥ 1 year | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[2] | Suitable for short-term storage of working aliquots. |
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected activity of this compound in my experiments.
-
Possible Cause 1: Improper storage of stock solutions. Repeated freeze-thaw cycles or prolonged storage at temperatures above -80°C can lead to degradation of this compound.
-
Solution: Prepare fresh working solutions from a new, properly stored stock aliquot. Always keep working solutions on ice during experiments.
-
-
Possible Cause 2: Degradation of the compound in the experimental media. The stability of this compound in aqueous buffers or cell culture media over the course of a long experiment may be limited.
-
Solution: Perform a time-course experiment to assess the stability of this compound in your specific experimental medium. Consider adding the compound to your assay at the last possible moment.
-
Issue 2: I observe unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS).
-
Possible Cause 1: Degradation of this compound. Exposure to harsh conditions such as extreme pH, high temperatures, or light can cause the compound to degrade.
-
Solution: Review the handling and storage procedures for your this compound stock and working solutions. Perform a forced degradation study (see experimental protocols below) to identify potential degradation products.
-
-
Possible Cause 2: Contamination. The sample may be contaminated with other compounds from the experimental setup.
-
Solution: Analyze a blank sample containing only the solvent or medium to rule out contamination.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions (forced degradation).
Materials:
-
This compound
-
HPLC-grade DMSO, acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH stress
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Forced Degradation Conditions:
-
Acidic Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid this compound at 105°C for 24 hours.
-
Photodegradation: Expose the this compound stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Preparation for HPLC Analysis:
-
For the solutions from the hydrolysis and oxidation studies, neutralize the samples if necessary.
-
Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 271 nm and 306 nm[1]
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound.
-
Calculate the percentage of degradation for each stress condition.
-
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for this compound.
References
AB-680 solubility challenges and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and best practices for the use of AB-680, a potent and selective CD73 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Quemliclustat, is a highly potent, reversible, and selective small-molecule inhibitor of CD73.[1][2] CD73 is an ecto-nucleotidase that plays a critical role in the tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine.[3][4] Adenosine, in turn, suppresses the immune response against cancer cells.[3] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby enhancing the anti-tumor immune response.[3][4] It exhibits high selectivity for CD73 with a Ki of 4.9 pM for human CD73.[1][5]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several common laboratory solvents. Dimethyl sulfoxide (DMSO) is the most effective solvent.[1][5][6] It is also soluble in ethanol and water, though to a lesser extent.[1] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of this compound.[1][5] Some suppliers also offer an ammonium salt version of this compound which is soluble in water and DMSO.[7]
Q3: I'm observing precipitation when preparing my this compound stock solution. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded or if the solvent has absorbed moisture. Here are some troubleshooting steps:
-
Use Fresh Anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO. Hygroscopic DMSO that has absorbed moisture from the air will have a significantly lower capacity to dissolve this compound.[1][5]
-
Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath for a short period.[5]
-
Prepare Fresh Solutions: It is always best practice to prepare solutions fresh for each experiment.[8] If you need to store stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles.[1]
Q4: What are the recommended storage conditions for this compound?
-
Powder: The solid form of this compound should be stored at -20°C and is stable for at least three to four years.[1][6]
-
Stock Solutions in DMSO: When dissolved in DMSO, this compound stock solutions should be aliquoted and stored at -80°C for up to one year, or at -20°C for up to one month.[1][8] Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Solubility/Precipitation | Solvent has absorbed moisture. | Use fresh, anhydrous DMSO.[1][5] |
| Solubility limit exceeded. | Gently warm the solution to 37°C and/or sonicate.[5] Consider preparing a more dilute stock solution. | |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage. | Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1] Store at -80°C for long-term storage.[1] |
| Inaccurate concentration due to incomplete dissolution. | Ensure the compound is fully dissolved before use. Visually inspect for any particulate matter. |
Quantitative Data Summary
Solubility Data
| Solvent | Concentration | Molarity | Notes |
| DMSO | 100 mg/mL | 172.17 mM | Use of fresh, non-hygroscopic DMSO is critical.[1][5] |
| Ethanol | 25 mg/mL | 43.04 mM | |
| Water | 5 - 7 mg/mL | 8.61 - 12.05 mM | May require ultrasonication and warming to 60°C.[1][5] |
In Vitro Activity
| Target | IC50 / Ki | Cell Line / Condition |
| Soluble hCD73 | IC50: 0.043 nM | |
| hCD73 | Ki: 4.9 pM | |
| hCD73 in CHO cells | IC50: 0.070 nM | |
| Human CD8+ T Cells | IC50: 0.008 nM | |
| Mouse CD8+ T Cells | IC50: 0.66 nM | |
| hPBMC | IC50: 0.011 nM |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 580.82 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For 1 mL of a 10 mM solution, you would need 5.808 mg.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.[5]
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into single-use, tightly sealed vials to minimize contamination and prevent moisture absorption.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]
-
In Vivo Formulation (Example)
For in vivo studies, this compound can be formulated as a suspension. One documented formulation involves a vehicle of 10% DMSO and 90% SBE-β-CD in saline.[9]
-
Materials:
-
This compound
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
For the final formulation, add 1 part of the this compound DMSO stock to 9 parts of the SBE-β-CD solution.
-
Mix thoroughly to ensure a homogenous suspension before administration.
-
It is recommended to prepare this formulation fresh on the day of use.
-
Visualizations
Caption: Mechanism of this compound in the tumor microenvironment.
Caption: Recommended workflow for dissolving this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | inhibitor of CD73 | CAS 2105904-82-1 | Buy AB680 from Supplier InvivoChem [invivochem.com]
- 3. ab680 - My Cancer Genome [mycancergenome.org]
- 4. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. CD73 inhibitor this compound|2105904-82-1|COA [dcchemicals.com]
- 9. Radiofrequency ablation in combination with CD73 inhibitor AB680 reduces tumor growth and enhances anti-tumor immunity in a syngeneic model of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
addressing slow-onset inhibition kinetics of AB-680 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AB-680, a potent, slow-onset inhibitor of CD73, in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule, reversible, and selective competitive inhibitor of the ecto-5'-nucleotidase CD73.[1][2][3][4] CD73 is a key enzyme in the adenosine signaling pathway, responsible for the conversion of extracellular adenosine monophosphate (AMP) to adenosine.[1][3][5] In the tumor microenvironment, high concentrations of adenosine suppress the anti-tumor immune response.[1][5] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, which can enhance the activity of immune cells such as CD8+ T cells and natural killer (NK) cells against cancer cells.[1][3]
Q2: What does "slow-onset inhibition" mean for my experiments with this compound?
Slow-onset inhibition signifies that the binding of this compound to CD73 and the establishment of the final, stable enzyme-inhibitor complex do not occur instantaneously.[6][7][8] Unlike classical inhibitors that reach equilibrium rapidly, this compound requires a pre-incubation period with the enzyme to achieve maximal inhibition.[7] This characteristic is crucial for accurate and reproducible assay results. For this compound, a pre-incubation time of approximately 30 minutes is recommended to reach equilibrium.[7] Failure to account for this slow-onset mechanism can lead to an underestimation of the inhibitor's potency (i.e., an artificially high IC50 value).
Q3: What type of assays are suitable for measuring this compound activity?
The inhibitory activity of this compound on CD73 can be measured using various biochemical assays that detect either the consumption of the substrate (AMP) or the generation of one of the products (adenosine or inorganic phosphate). Commercially available CD73 inhibitor screening assay kits are typically colorimetric or luminescence-based.[9][10][11][12]
-
Colorimetric Assays: These assays often measure the amount of inorganic phosphate produced in the enzymatic reaction.[10]
-
Luminescence-Based Assays: These assays can be designed to measure the amount of adenosine produced or the remaining ATP in a coupled-enzyme system.[11][12]
Troubleshooting Guide
Problem 1: My IC50 value for this compound is higher than the reported picomolar range.
| Possible Cause | Troubleshooting Step |
| Inadequate Pre-incubation Time | This compound is a slow-onset inhibitor and requires sufficient time to bind to CD73 for maximal inhibition. Ensure a pre-incubation step of at least 30 minutes where the enzyme and this compound are mixed before adding the substrate to initiate the reaction.[7] |
| Incorrect Enzyme Concentration | For potent, tight-binding inhibitors like this compound, the IC50 value can be dependent on the enzyme concentration. Ensure that the enzyme concentration used in the assay is well below the expected Ki value. |
| Substrate Concentration | As a competitive inhibitor, the apparent potency of this compound will be influenced by the substrate (AMP) concentration. Ensure you are using a consistent and appropriate substrate concentration, ideally at or below the Km value, for your experiments. |
| Reagent Quality | Verify the quality and concentration of your this compound stock solution. Ensure that the CD73 enzyme is active and has been stored correctly. |
Problem 2: My assay results are not reproducible.
| Possible Cause | Troubleshooting Step |
| Variable Pre-incubation Times | Inconsistent pre-incubation times will lead to variability in the extent of inhibition. Use a precise timer for the pre-incubation step across all experiments. |
| Pipetting Errors | Due to the high potency of this compound, small variations in the dispensed volume can lead to significant changes in the final concentration. Use calibrated pipettes and proper pipetting techniques. |
| Assay Conditions | Ensure that the pH, temperature, and buffer composition are consistent across all wells and experiments. |
Problem 3: I am observing non-linear reaction progress curves.
The observation of a curved progress curve (a burst of initial activity that slows over time) is characteristic of slow-binding inhibitors like this compound. This reflects the gradual binding of the inhibitor to the enzyme and the establishment of the steady-state rate of inhibition. This is an expected behavior and not necessarily an experimental artifact.
Experimental Protocols
Detailed Protocol for Determining the IC50 of this compound using a Colorimetric CD73 Assay
This protocol is a general guideline and may need to be optimized for specific assay kits or experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in assay buffer. It is recommended to perform a serial dilution to cover a wide range of concentrations (e.g., from 1 µM down to the low picomolar range).
-
Prepare the CD73 enzyme solution in assay buffer at the desired concentration.
-
Prepare the substrate (AMP) solution in assay buffer.
-
Prepare the detection reagent according to the manufacturer's instructions.
-
-
Pre-incubation:
-
In a 96-well or 384-well plate, add the diluted this compound solutions to the appropriate wells.
-
Include control wells with assay buffer only (no inhibitor) and wells with a known CD73 inhibitor as a positive control.
-
Add the CD73 enzyme solution to all wells.
-
Mix gently and incubate the plate at the desired temperature (e.g., 37°C) for 30 minutes .
-
-
Reaction Initiation:
-
Add the AMP substrate solution to all wells to start the enzymatic reaction.
-
Mix gently.
-
-
Reaction Incubation:
-
Incubate the plate at the desired temperature for a fixed period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction in the uninhibited control wells is within the linear range of the assay.
-
-
Detection:
-
Stop the reaction by adding a stop solution if required by the assay kit.
-
Add the colorimetric detection reagent to all wells.
-
Incubate for the recommended time to allow for color development.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: The Adenosine Signaling Pathway and the inhibitory action of this compound on CD73.
Caption: A generalized experimental workflow for determining the IC50 of this compound.
Caption: A troubleshooting decision tree for unexpected this compound IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. A Systematic In Vitro Investigation of the Inhibitor Preincubation Effect on Multiple Classes of Clinically Relevant Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translating slow-binding inhibition kinetics into cellular and in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-institut.de [beilstein-institut.de]
- 12. promegaconnections.com [promegaconnections.com]
Technical Support Center: Optimizing AB-680 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vitro use of AB-680, a potent and selective CD73 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, reversible, and selective small-molecule inhibitor of CD73.[1][2] CD73 is an ecto-nucleotidase that catalyzes the conversion of extracellular adenosine monophosphate (AMP) to adenosine.[1][3] In the tumor microenvironment, high concentrations of adenosine suppress the activity of immune cells, such as T cells and Natural Killer (NK) cells.[3][4] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, which can restore anti-tumor immune responses.[3][5]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. A good starting point is to perform a dose-response experiment. Based on published data, the half-maximal inhibitory concentration (IC50) for this compound is in the sub-nanomolar to low nanomolar range for various human and mouse cell types (see Table 1). We recommend a starting concentration range of 0.1 nM to 100 nM for initial experiments.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[1] For example, a 10 mM stock solution can be prepared. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.[1] Store the stock solution at -20°C or -80°C for long-term stability.[1][6] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: Is this compound selective for CD73?
A4: Yes, this compound is highly selective for CD73, with over 10,000-fold selectivity against the related ecto-nucleotidase CD39.[2][7] This high selectivity minimizes off-target effects in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibitory effect observed | Suboptimal this compound Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 nM to 1 µM) to determine the optimal inhibitory concentration for your system. |
| Incorrect Assay Conditions: The pH or temperature of your assay may not be optimal for this compound activity or the target enzyme. | Ensure that the assay buffer is at room temperature before use and that the pH is within the optimal range for CD73 activity. | |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound. | Prepare fresh aliquots of the this compound stock solution from a new vial. Always store stock solutions at -20°C or -80°C. | |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent pipetting techniques. Consider excluding the outer wells of the plate, which are more prone to evaporation. |
| Precipitation of this compound: At higher concentrations, this compound may precipitate out of the culture medium. | Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration of this compound or preparing fresh dilutions. Ensure the final DMSO concentration is not too high. | |
| Unexpected cytotoxicity | High DMSO Concentration: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration in your assay is below 0.5%. Run a vehicle control (medium with the same concentration of DMSO without this compound) to assess solvent toxicity. |
| Off-target Effects at High Concentrations: While highly selective, very high concentrations of any inhibitor may lead to off-target effects. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
Data Presentation
Table 1: In Vitro IC50 Values for this compound
| Cell Type/Enzyme | Species | IC50 (nM) | Reference |
| Soluble hCD73 | Human | 0.043 | [2][7] |
| CHO cells expressing hCD73 | Human | 0.070 | [2][7] |
| CD8+ T Cells | Human | 0.66 | [2][7] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | 0.011 | [2][7] |
| CD8+ T Cells | Mouse | 0.008 | [2][7] |
Table 2: Key Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Reversible, selective inhibitor of CD73 | [1] |
| Ki for hCD73 | 4.9 pM | [1] |
| Molecular Weight | 580.82 g/mol | [1] |
| Recommended Solvent | DMSO | [1] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (Stock Solution in Solvent) | 1 year at -80°C, 1 month at -20°C | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for a T-Cell Proliferation Assay
This protocol provides a general framework for determining the effective concentration of this compound in a T-cell proliferation assay.
Materials:
-
Human or mouse T-cells
-
Complete RPMI-1640 medium
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or specific antigen)
-
This compound
-
DMSO
-
Cell proliferation reagent (e.g., CFSE, BrdU, or MTT)
-
96-well flat-bottom plates
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Seeding:
-
Isolate T-cells from peripheral blood or spleen.
-
Resuspend the T-cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Treatment and Stimulation:
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Add 50 µL of the T-cell activation stimulus to each well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
-
Measure Proliferation:
-
Follow the manufacturer's instructions for your chosen cell proliferation reagent to measure T-cell proliferation.
-
-
Data Analysis:
-
Normalize the proliferation data to the vehicle control.
-
Plot the percentage of proliferation against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | inhibitor of CD73 | CAS 2105904-82-1 | Buy AB680 from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
Technical Support Center: Troubleshooting AB-680 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AB-680, a potent and selective inhibitor of CD73. Inconsistent results in this compound assays can arise from various factors, and this guide is designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Reagent & Compound Handling
Q1: I'm seeing lower than expected potency (higher IC50) for this compound. What could be the cause?
A1: Several factors related to compound handling and storage can lead to reduced potency. Here are some key aspects to check:
-
Solvent Quality: Ensure you are using fresh, high-quality DMSO.[1] Moisture-absorbing DMSO can reduce the solubility and stability of this compound.[1]
-
Stock Solution Storage: Prepare stock solutions in appropriate concentrations and store them correctly. For long-term storage, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Solubility Issues: this compound is available in different formulations for in-vitro and in-vivo use.[2] Using the incorrect solvent system can lead to poor solubility and inaccurate concentrations in your assay. For ex vivo investigations, a simple DMSO solution was found to be preferable to a more complex buffer.[2]
Q2: My results are inconsistent between experiments performed on different days. What should I investigate?
A2: Inter-experimental variability can be frustrating. Consider these potential sources of inconsistency:
-
Reagent Preparation: Ensure all reagents, including buffers and media, are prepared consistently for each experiment. Minor variations in pH or component concentrations can impact enzyme kinetics and cell health.
-
Compound Dilution Series: Prepare fresh serial dilutions of this compound for each experiment. Avoid using leftover dilutions from previous assays, as the compound may degrade or the solvent may evaporate, altering the concentration.
-
Environmental Factors: Variations in incubation times, temperature, and CO2 levels can all contribute to inconsistent results.[3] Standardize these parameters across all experiments.
Cell-Based Assays
Q3: I am observing high variability in CD73 expression on my cells. How can I address this?
A3: CD73 expression can be heterogeneous, which can lead to inconsistent assay results.[4]
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been contaminated or undergone significant genetic drift.
-
Passage Number: Use cells within a consistent and low passage number range for your experiments. High passage numbers can lead to changes in protein expression and cellular function.
-
Cell Culture Conditions: Ensure consistent cell culture conditions, including media composition, serum concentration, and cell density. Over-confluent or starved cells may exhibit altered CD73 expression.
-
CD73 Expression Analysis: If possible, quantify CD73 expression (e.g., by flow cytometry or western blot) for each batch of cells used in your assays to correlate expression levels with this compound activity.
Q4: My T-cell proliferation and cytokine secretion results are variable even with consistent this compound concentrations. What else could be affecting the outcome?
A4: T-cell assays are inherently complex and sensitive to various factors.
-
T-cell Activation: The method and consistency of T-cell activation (e.g., with anti-CD3/CD28 beads) are critical.[4] Ensure the activation stimulus is consistent across all wells and experiments.
-
Cell Viability: Poor cell viability can lead to unreliable results. Assess cell viability before and after the assay to ensure the observed effects are not due to cytotoxicity.
Assay & Data Analysis
Q5: I am seeing a high background signal in my colorimetric or luminescence-based assay. How can I reduce it?
A5: High background can mask the true signal and reduce the dynamic range of your assay.
-
Reagent Quality: Use high-quality reagents, including purified enzymes and substrates, to minimize background signal.
-
Washing Steps: Ensure thorough but gentle washing steps to remove unbound reagents without dislodging cells.
-
Blank Correction: Always include appropriate blank wells (e.g., no enzyme, no substrate) to accurately subtract background signal during data analysis.
Q6: My dose-response curves are not fitting well, or the results are highly variable. What should I check in my data analysis?
A6: Proper data analysis is crucial for obtaining reliable results.
-
Data Normalization: Normalize your data to appropriate controls (e.g., vehicle control, maximum inhibition control) to account for inter-plate variability.
-
Curve Fitting Algorithm: Use a suitable non-linear regression model (e.g., four-parameter logistic regression) to fit your dose-response curves.
-
Outlier Removal: While outlier removal should be done with caution, it may be necessary if a particular data point is clearly due to experimental error. Establish clear criteria for identifying and handling outliers before starting your analysis.
Quantitative Data Summary
| Parameter | Value | Species/Cell Type | Assay Method | Reference |
| Ki | 5 pM | Human CD73 | - | [5][6] |
| Ki | 4.9 pM | Human CD73 | - | [1][7] |
| IC50 | 0.043 nM | Soluble Human CD73 | - | [7] |
| IC50 | 0.070 nM | Human CD73 in CHO cells | - | [7] |
| IC50 | 0.008 nM | Mouse CD8+ T Cells | - | [7] |
| IC50 | 0.66 nM | Human CD8+ T Cells | - | [7] |
| IC50 | 0.011 nM | Human PBMCs | - | [7] |
Key Experimental Protocols
Cell-Based CD73 Activity Assay
This protocol is adapted from studies demonstrating the activity of this compound on cells expressing CD73.[4]
-
Cell Preparation:
-
Culture cells (e.g., CD8+ T-cells) under standard conditions.
-
Harvest and wash the cells.
-
Resuspend the cells in assay buffer to a final concentration of 2.6 x 10^4 cells per well.[4]
-
-
Compound Addition:
-
Enzymatic Reaction:
-
Detection:
LC-MS/MS Based CD73 Activity Assay
This protocol is based on a method used to measure CD73 activity in plasma samples.[5]
-
Sample Preparation:
-
Collect sodium heparin plasma samples.
-
Incubate the plasma with and without a TNAP (tissue-nonspecific alkaline phosphatase) inhibitor cocktail.[5]
-
-
Enzymatic Reaction:
-
Detection:
-
Measure the formation of 13C5 labeled adenosine using LC-MS/MS.[5]
-
Visual Guides
Caption: CD73 Signaling Pathway and this compound Mechanism of Action.
Caption: General Experimental Workflow for an this compound Assay.
Caption: Troubleshooting Decision Tree for this compound Assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The interaction of this compound, a CD73 inhibitor, with NBTI, a nucleoside transporter inhibitor, on the adenosinergic control of atrial contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the antigen-antibody reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arcusbio.com [arcusbio.com]
- 6. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Impact of Serum on AB-680 Potency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the impact of serum presence on the potency of AB-680, a highly potent and selective small-molecule inhibitor of CD73. This document is intended to assist researchers in designing and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, reversible, and selective inhibitor of CD73, an ecto-nucleotidase.[1][2] CD73 plays a critical role in the tumor microenvironment by converting extracellular adenosine monophosphate (AMP) into adenosine.[1][3] Adenosine, in turn, acts as an immunosuppressive molecule, hindering the activity of immune cells such as T-cells. By inhibiting CD73, this compound blocks the production of adenosine, thereby restoring anti-tumor immune responses.[1][4]
Q2: How does the presence of human serum affect the potency of this compound?
A2: Preclinical studies have demonstrated that this compound retains its high potency in the presence of human serum.[1][5] This indicates that the components of serum, such as proteins, do not significantly interfere with the ability of this compound to inhibit CD73 activity.
Q3: What are the reported IC50 values for this compound?
A3: this compound is a highly potent inhibitor with IC50 values in the low picomolar to nanomolar range, depending on the assay conditions and cell type. While specific comparative data is not publicly available, one study reported an IC50 of less than 0.01 nM on human CD8+ T-cells, with the assertion that this high potency is maintained in the presence of human serum.[5]
Data Summary
The following table summarizes the reported potency of this compound in various assay conditions. It is important to note that a direct head-to-head comparison of IC50 values in serum-free versus serum-containing media from a single public source is not available. However, the available data strongly suggests a negligible impact of serum on this compound's inhibitory activity.
| Assay Condition | Target | IC50 | Reference |
| CHO-CD73 cells (serum-free) | Human CD73 | < 0.01 nM | [5] |
| Human CD8+ T-cells (serum-free) | Human CD73 | < 0.01 nM | [5] |
| Human Serum | Human CD73 | High potency retained | [1][5] |
Experimental Protocols
Detailed methodologies for assessing the potency of this compound are provided below. These protocols are based on standard assays used for evaluating CD73 inhibitors.
Malachite Green Assay for CD73 Activity (Serum-Free Conditions)
This colorimetric assay measures the amount of inorganic phosphate released from the hydrolysis of AMP by CD73.
Principle: The malachite green reagent forms a colored complex with free phosphate, which can be quantified spectrophotometrically.
Materials:
-
Recombinant human CD73
-
AMP (substrate)
-
This compound
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Malachite Green Reagent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant CD73, and the different concentrations of this compound.
-
Initiate the enzymatic reaction by adding AMP to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at a wavelength of 620-650 nm.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Luminescence-Based Assay for CD73 Activity (in Human Serum)
This assay quantifies the amount of AMP remaining after the enzymatic reaction, which is inversely proportional to CD73 activity. The AMP-Glo™ Assay is a commercially available kit suitable for this purpose.
Principle: The assay involves two steps. First, the CD73 reaction is terminated, and any remaining ATP is removed. Second, the remaining AMP is converted to ATP, which is then detected via a luciferase-based reaction that produces a luminescent signal.
Materials:
-
Human serum (as the source of soluble CD73)
-
AMP (substrate)
-
This compound
-
AMP-Glo™ Assay Kit (or similar)
-
96-well white, opaque microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in a suitable buffer.
-
In a 96-well plate, add human serum, the different concentrations of this compound, and initiate the reaction by adding AMP.
-
Incubate the plate at 37°C for a specific duration.
-
Stop the CD73 reaction and remove any contaminating ATP by adding the AMP-Glo™ Reagent I. Incubate as per the manufacturer's instructions.
-
Add the AMP-Glo™ Reagent II to convert AMP to ATP and initiate the luminescence reaction.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition based on the luminescent signal (higher signal indicates more remaining AMP and thus higher inhibition) and determine the IC50 value.
Visualizations
Signaling Pathway of CD73 Inhibition by this compound
Caption: Mechanism of this compound action on the CD73 signaling pathway.
Experimental Workflow for Assessing Serum Impact
Caption: Workflow for comparing this compound potency with and without serum.
References
- 1. researchgate.net [researchgate.net]
- 2. drughunter.com [drughunter.com]
- 3. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: AB-680 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving the CD73 inhibitor, AB-680.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of CD73, an ecto-enzyme that plays a critical role in the adenosine signaling pathway.[1][2] CD73 catalyzes the conversion of adenosine monophosphate (AMP) to adenosine in the extracellular space.[3][4] High concentrations of adenosine in the tumor microenvironment (TME) suppress the anti-tumor immune response.[4][5] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby restoring the function of immune cells such as T cells and Natural Killer (NK) cells to attack cancer cells.[3][6]
Q2: What are the recommended in vivo formulations for this compound?
A2: The optimal formulation for this compound in animal studies can depend on the administration route. For intraperitoneal (IP) injections in mice, a common formulation involves dissolving this compound in a vehicle of 10% DMSO and 90% SBE-beta-cyclodextrin (SBE-b-CD) in 0.9% saline. Alternative formulations for preparing working solutions may include combinations of DMSO with other co-solvents such as PEG300, Tween80, or corn oil. It is crucial to ensure the final solution is clear and homogenous to ensure consistent dosing.
Q3: What is a typical dosing regimen for this compound in mouse tumor models?
A3: A commonly used dosage for this compound in mouse models is 10 mg/kg, administered via intraperitoneal (IP) injection. In a syngeneic mouse model of pancreatic ductal adenocarcinoma, this dose was administered every other day. In a B16F10 melanoma model, a daily administration of 10 mg/kg has been reported. The optimal dosing frequency and duration will depend on the specific tumor model and experimental design.
Q4: What are the key sources of variability in animal studies with immuno-oncology agents like this compound?
A4: Variability in in vivo studies with immuno-oncology agents can arise from several factors:
-
Animal Model: The choice of tumor model is critical. Different tumor cell lines (e.g., B16-OVA vs. CT26) can elicit distinct immune responses, impacting the composition of the tumor immune infiltrate.[2]
-
Tumor Implantation Site: The location of tumor implantation (e.g., subcutaneous vs. orthotopic) can significantly influence the tumor microenvironment and the subsequent immune response.[2]
-
Animal Health and Microbiome: The overall health status and gut microbiome of the animals can influence their immune system and response to immunotherapy.
-
Drug Formulation and Administration: Inconsistent formulation or administration of this compound can lead to variable drug exposure and efficacy.
-
Experimental Procedures: Variations in animal handling, timing of treatments, and methods of tumor measurement can all contribute to data variability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in tumor growth within the same treatment group. | Inconsistent tumor cell implantation. | Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for all animals. |
| Heterogeneity of the tumor cell line. | Use a well-characterized and low-passage tumor cell line. Consider re-cloning the cell line to ensure homogeneity. | |
| Variable drug exposure due to formulation issues. | Prepare fresh formulations of this compound for each experiment. Ensure complete dissolution and uniform suspension of the compound. | |
| Lack of expected anti-tumor efficacy. | Sub-optimal dosing regimen. | Perform a dose-response study to determine the optimal dose and schedule for your specific tumor model. |
| Tumor model is resistant to CD73 inhibition. | Characterize the expression of CD73 on the tumor cells and immune cells within the TME. Consider using a different tumor model with known sensitivity to adenosine pathway inhibition. | |
| Issues with the immune competence of the host. | Ensure the use of immunocompetent mouse strains (e.g., C57BL/6 or BALB/c) for immuno-oncology studies. | |
| Inconsistent immune cell infiltration in the tumor microenvironment. | Variability in the timing of sample collection. | Standardize the time point for tumor and tissue collection relative to the last dose of this compound. |
| Technical variability in tissue processing and flow cytometry. | Use a standardized protocol for tumor dissociation and immune cell staining. Include appropriate controls for flow cytometry analysis. | |
| Unexpected toxicity or adverse events. | Off-target effects of this compound. | While this compound is highly selective, it's important to monitor for any unexpected clinical signs. Consider reducing the dose or frequency of administration. |
| Vehicle-related toxicity. | Run a vehicle-only control group to assess any toxicity associated with the formulation components. |
Data Presentation
Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Dose | Cmax | Tmax | T½ (half-life) | Clearance |
| Mouse | IV | - | - | - | - | Very low |
| Rat | IV/SC | - | - | - | Long | Very low |
| Non-human Primate | IV | - | - | - | Long | Very low |
| Human (projected) | IV | - | - | - | 4-14 days | - |
Experimental Protocols
Detailed Methodology for an In Vivo Efficacy Study of this compound in a Syngeneic Mouse Tumor Model
1. Animal Model and Tumor Cell Line:
- Animals: 6-8 week old female C57BL/6 mice.
- Cell Line: B16F10 melanoma cell line.
- Cell Culture: Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Tumor Implantation:
- Harvest B16F10 cells during the logarithmic growth phase.
- Wash the cells twice with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in PBS at a concentration of 5 x 10^5 cells per 100 µL.
- Inject 100 µL of the cell suspension (5 x 10^5 cells) subcutaneously into the right flank of each mouse.
3. Animal Randomization and Grouping:
- Monitor tumor growth daily using calipers.
- When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=10-15 mice per group):
- Group 1: Vehicle control (e.g., 10% DMSO + 90% SBE-b-CD in saline)
- Group 2: this compound (10 mg/kg)
- Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg)
- Group 4: this compound (10 mg/kg) + Anti-PD-1 antibody (10 mg/kg)
4. Drug Preparation and Administration:
- This compound Formulation: Prepare a stock solution of this compound in DMSO. For dosing, dilute the stock solution in 0.9% saline containing SBE-b-CD to the final concentration.
- Administration: Administer this compound (10 mg/kg) and vehicle via intraperitoneal (IP) injection once daily. Administer anti-PD-1 antibody via IP injection twice a week.
5. Monitoring and Endpoints:
- Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
- Body Weight: Monitor the body weight of each mouse every 2-3 days as an indicator of general health.
- Clinical Observations: Observe the mice daily for any signs of toxicity or distress.
- Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or if they show signs of significant morbidity.
6. Pharmacodynamic Analysis (Optional):
- At the end of the study, collect tumors and spleens for analysis of immune cell populations by flow cytometry.
- Isolate tumor-infiltrating lymphocytes (TILs) and splenocytes.
- Stain with antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3, NK1.1) to assess changes in the immune microenvironment.
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. arcusbio.com [arcusbio.com]
- 3. ab680 - My Cancer Genome [mycancergenome.org]
- 4. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Assessing AB-680 for CYP450 Inhibition Potential
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the potential of AB-680, a potent and selective CD73 inhibitor, to inhibit cytochrome P450 (CYP450) enzymes. While preclinical data indicates that this compound does not significantly inhibit major CYP450 isoforms, this guide offers troubleshooting advice and answers to frequently asked questions for those performing confirmatory in vitro studies.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the known CYP450 inhibition potential of this compound?
A1: Preclinical studies have consistently shown that this compound is highly selective and does not exhibit significant inhibition of the major cytochrome P450 isoforms.[1][2] This suggests a low potential for this compound to be the perpetrator of clinically relevant drug-drug interactions (DDIs) mediated by CYP450 inhibition.
Q2: Why would I need to run a CYP450 inhibition assay for this compound if it's known to have low potential?
A2: Confirmatory in vitro CYP450 inhibition assays are often a standard part of internal drug development programs and may be required for regulatory submissions. These studies serve to verify the initial findings, ensure the purity of a new batch of the compound does not introduce unexpected off-target effects, and to have a complete data package for regulatory bodies like the FDA.[3][4][5]
Q3: Which CYP450 isoforms should be tested?
A3: Regulatory guidelines generally recommend evaluating the inhibitory potential of a new chemical entity against the major drug-metabolizing CYP enzymes.[6][7] At a minimum, this panel should include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[7]
Q4: What type of inhibition should be assessed?
A4: It is crucial to assess both direct (reversible) inhibition and time-dependent inhibition (TDI).[8] Direct inhibition occurs when the investigational drug competes with the substrate for the enzyme's active site, while TDI involves the formation of a metabolite that can irreversibly bind to and inactivate the enzyme.[8][9]
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental assessment of this compound's CYP450 inhibition potential.
Issue 1: High variability in IC₅₀ values between experiments.
-
Possible Cause 1: Compound Solubility. this compound may have limited solubility in the aqueous assay buffer, leading to inconsistent concentrations in the incubation.
-
Troubleshooting Step: Visually inspect for precipitation at the highest concentrations. Determine the solubility of this compound in the final assay medium. If solubility is an issue, consider using a lower concentration of an organic solvent (e.g., DMSO, ensuring the final concentration does not affect enzyme activity). A recent study noted that DMSO was a suitable solvent for this compound in in vitro work.[10][11][12]
-
-
Possible Cause 2: Non-specific Binding. The compound may be binding to the microsomal protein or the walls of the assay plate, reducing the effective concentration available to interact with the enzyme.
-
Troubleshooting Step: Evaluate the extent of microsomal binding. If significant, the nominal concentrations should be corrected to reflect the unbound concentration.[13]
-
-
Possible Cause 3: Inconsistent Incubation Times. Variations in pre-incubation or incubation times can affect the outcome, especially for time-dependent inhibition.
-
Troubleshooting Step: Use a standardized and carefully timed protocol for all experiments. Automated liquid handlers can improve consistency.
-
Issue 2: Unexpected Inhibition Observed.
-
Possible Cause 1: Contaminated Compound. The batch of this compound may contain impurities that are inhibitory to CYP450 enzymes.
-
Troubleshooting Step: Verify the purity of the this compound sample using analytical methods such as LC-MS/MS.
-
-
Possible Cause 2: Assay Interference. this compound might interfere with the analytical method used to detect metabolite formation (e.g., fluorescence quenching in fluorometric assays or ion suppression in LC-MS/MS).[14]
-
Troubleshooting Step: Run control experiments without the enzyme or substrate to check for direct interference. For fluorometric assays, it is recommended to confirm any positive results with an alternative LC-MS/MS-based assay.[14]
-
-
Possible Cause 3: Incorrect Positive Control Concentration. An incorrectly prepared or degraded positive control inhibitor could give the false impression of inhibition by the test compound.
-
Troubleshooting Step: Prepare fresh positive controls for each experiment and ensure their IC₅₀ values are within the expected historical range for your laboratory.
-
Data Presentation
Table 1: Example Data for Direct CYP450 Inhibition of this compound
| CYP Isoform | Probe Substrate | Metabolite Measured | Positive Control Inhibitor | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| CYP1A2 | Phenacetin | Acetaminophen | Furafylline | > 100 | 0.2 |
| CYP2B6 | Bupropion | Hydroxybupropion | Ticlopidine | > 100 | 1.5 |
| CYP2C8 | Amodiaquine | N-desethylamodiaquine | Quercetin | > 100 | 0.8 |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac | Sulfaphenazole | > 100 | 0.3 |
| CYP2C19 | S-Mephenytoin | 4'-hydroxy-S-mephenytoin | Ticlopidine | > 100 | 2.0 |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine | > 100 | 0.05 |
| CYP3A4 | Midazolam | 1'-hydroxymidazolam | Ketoconazole | > 100 | 0.03 |
Note: The IC₅₀ values for this compound are hypothetical and represent the expected outcome based on published data indicating no significant inhibition.[1][2]
Experimental Protocols
Protocol 1: Direct CYP450 Inhibition Assay using Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound, positive controls, and probe substrates by diluting in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of human liver microsomes (HLM) in the incubation buffer.
-
Prepare a NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, add the HLM, incubation buffer, and either this compound (at various concentrations), a positive control inhibitor, or vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the probe substrate.
-
After a brief pre-incubation, start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
Centrifuge the plate to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Calculate the percent inhibition at each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable nonlinear regression model.
-
Visualizations
Caption: Workflow for a direct CYP450 inhibition assay.
Caption: Troubleshooting logic for unexpected CYP450 inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 3. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 4. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 6. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. criver.com [criver.com]
- 9. Identification of CYP Mechanism-Based Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 10. The interaction of this compound, a CD73 inhibitor, with NBTI, a nucleoside transporter inhibitor, on the adenosinergic control of atrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The interaction of this compound, a CD73 inhibitor, with NBTI, a nucleoside transporter inhibitor, on the adenosinergic control of atrial contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. certara.com [certara.com]
- 14. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
long-term stability of AB-680 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability and handling of AB-680 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A: Solid this compound should be stored at -20°C.[1][2][3] Under these conditions, it is reported to be stable for at least three to four years.[1][2] Some suppliers also indicate stability for up to two years when stored at 4°C.
Q2: How should I prepare stock solutions of this compound?
A: It is recommended to prepare concentrated stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO).[1][3][4] Sonication may be used to aid dissolution.[3] For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced effects.[3] If a higher concentration is necessary, a solvent control experiment is recommended.[3]
Q3: What is the long-term stability of this compound in a DMSO stock solution?
A: To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[4] The stability of these stock solutions depends on the storage temperature.
Q4: Can I dissolve this compound in aqueous solutions?
A: While this compound has some solubility in water (approximately 7 mg/mL), it is more commonly dissolved in DMSO for stock solutions. These stock solutions can then be further diluted into aqueous buffers such as PBS, saline, or cell culture media for experiments.[3] It is recommended to prepare these aqueous working solutions fresh on the day of use.[3]
Q5: How should I prepare this compound for in vivo animal experiments?
A: For in vivo studies, a common formulation involves a mixture of solvents to ensure solubility and biocompatibility. A frequently cited formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2][3] It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.[3] These formulations should be prepared fresh before each use.[3]
Data Summary
This compound Storage and Stability
| Form | Storage Temperature | Reported Stability | Citations |
| Solid Powder | -20°C | ≥ 3-4 years | [1][2] |
| Solid Powder | 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 1 year | [2] |
| In Solvent (DMSO) | -20°C | 1-6 months | [4] |
This compound Solubility
| Solvent | Solubility | Citations |
| DMSO | ~100-180 mg/mL | [2][3] |
| Ethanol | ~25 mg/mL | |
| Water | ~7 mg/mL |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous buffer after dilution from DMSO stock. | The solubility of this compound is lower in aqueous solutions. The final concentration may be too high. | - Ensure the final concentration is within the solubility limit in the aqueous buffer. - Increase the proportion of co-solvents if the experimental design allows. - Prepare a more dilute stock solution in DMSO before further dilution in the aqueous buffer. |
| Reduced or inconsistent activity in experiments. | - Degradation of this compound due to improper storage. - Repeated freeze-thaw cycles of the stock solution. - Instability in the aqueous working solution. | - Confirm that the solid compound and DMSO stock solutions have been stored at the correct temperatures. - Always aliquot stock solutions after preparation to avoid multiple freeze-thaw cycles. - Prepare fresh aqueous working solutions immediately before each experiment. |
| Solvent effects observed in cell-based assays. | The final concentration of DMSO is too high. | - Ensure the final DMSO concentration in the cell culture medium is ≤ 0.1%. - Run a vehicle control (medium with the same concentration of DMSO but without this compound) to assess the impact of the solvent on the cells.[3] |
Experimental Protocols & Methodologies
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound (Molecular Weight: 580.82 g/mol ) to equilibrate to room temperature for at least one hour before opening.
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 5.81 mg of this compound in 1 mL of anhydrous DMSO.
-
Dissolution: Add the calculated amount of anhydrous DMSO to the vial of this compound.
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed vials. Store these aliquots at -80°C for long-term stability.
General Workflow for Stability Assessment by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantitatively assessing the stability of this compound. While a specific validated method for this compound is not publicly available, the following workflow outlines the general steps for its development and execution.
Caption: General workflow for an HPLC-based stability study of this compound.
Signaling Pathway
This compound is a potent and selective inhibitor of CD73 (ecto-5'-nucleotidase). In the tumor microenvironment, CD73 plays a crucial role in generating immunosuppressive adenosine. The following diagram illustrates the pathway targeted by this compound.
Caption: Mechanism of action of this compound in the adenosine signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CD73 | TargetMol [targetmol.com]
- 4. The interaction of this compound, a CD73 inhibitor, with NBTI, a nucleoside transporter inhibitor, on the adenosinergic control of atrial contractility - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Look at CD73 Inhibition: Small Molecule AB-680 Versus Anti-CD73 Antibodies in Cancer Immunotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two leading strategies to target the adenosine pathway in oncology: the small molecule inhibitor AB-680 (Quemliclustat) and therapeutic anti-CD73 antibodies. This analysis is based on publicly available preclinical and clinical data.
The cell surface enzyme CD73 is a critical node in the production of adenosine within the tumor microenvironment (TME). Adenosine, in turn, is a potent immunosuppressive molecule that dampens the anti-tumor activity of various immune cells, including T cells and natural killer (NK) cells. By inhibiting CD73, both this compound and anti-CD73 antibodies aim to reduce adenosine levels, thereby "releasing the brakes" on the immune system to enable a more robust attack against cancer cells.[1][2]
This guide will delve into the comparative efficacy, mechanisms of action, and experimental data supporting both therapeutic modalities.
At a Glance: this compound vs. Anti-CD73 Antibodies
| Feature | This compound (Quemliclustat) | Anti-CD73 Antibodies (e.g., Oleclumab) |
| Modality | Small Molecule | Monoclonal Antibody |
| Target Binding | Reversible, competitive inhibitor of the CD73 active site.[3] | Bind to various epitopes on the CD73 protein, can be competitive or non-competitive.[4] |
| Potency (Human CD73) | Kᵢ of 5 pM.[3] | Varies by antibody; e.g., novel antibodies Ab001/Ab002 show binding affinities of 0.1 and 0.057 nmol/L, respectively.[5] |
| Key Advantages | Potential for better tumor penetration due to small size. | High specificity and longer half-life.[6] May exert additional anti-tumor effects through antibody-dependent cell-mediated cytotoxicity (ADCC).[6] |
| Clinical Development | Currently in Phase 1/1b clinical trials for metastatic pancreatic cancer and other GI malignancies.[7][8] | Various antibodies in clinical development, including Oleclumab in Phase 2/3 trials.[9] |
Signaling Pathway and Mechanism of Action
Both this compound and anti-CD73 antibodies target the same pathway to exert their anti-tumor effects. The core mechanism is the inhibition of CD73's enzymatic activity, which prevents the conversion of adenosine monophosphate (AMP) to the immunosuppressive adenosine in the tumor microenvironment. This reduction in adenosine restores the function of immune effector cells.
Preclinical Efficacy: A Comparative Overview
This compound In Vivo Efficacy
In a syngeneic B16F10 melanoma mouse model, treatment with this compound as a single agent demonstrated anti-tumor activity. When combined with an anti-PD-1 antibody, this compound significantly decreased tumor burden and increased survival compared to vehicle control.[10] This enhanced efficacy was associated with an increased frequency of tumor-infiltrating CD8+ T cells and an improved CD8+ to regulatory T cell (Treg) ratio.[10]
Anti-CD73 Antibody In Vivo Efficacy
In studies using a murine surrogate of the anti-CD73 antibody Oleclumab, combination therapy with anti-PD-L1 and chemotherapy (5-Fluorouracil + Oxaliplatin) resulted in enhanced efficacy and complete responses in CT26 and MCA205 syngeneic mouse models.[11] This therapeutic effect was shown to be dependent on CD8+ T-cells.[11]
Quantitative Preclinical Data Summary
| Study Agent | Animal Model | Cancer Type | Combination Therapy | Key Efficacy Endpoint | Result | Citation |
| This compound | Syngeneic B16F10 | Melanoma | Anti-PD-1 | Tumor Growth Inhibition & Survival | Significant decrease in tumor burden and increased survival. | [10] |
| Anti-CD73 Ab (Oleclumab surrogate) | Syngeneic CT26 | Colorectal | Anti-PD-L1 + 5FU/Oxaliplatin | Complete Response Rate | 50% in CT26 model (p=0.005 vs chemo alone). | [11] |
| Anti-CD73 Ab (Oleclumab surrogate) | Syngeneic MCA205 | Sarcoma | Anti-PD-L1 + 5FU/Oxaliplatin | Complete Response Rate | 61.5% in MCA205 model (p=0.008 vs chemo alone). | [11] |
In Vitro Potency
| Agent | Assay | Result | Citation |
| This compound | Inhibition of soluble human CD73 | IC₅₀ = 0.043 nM | |
| This compound | Inhibition of human CD73 in CHO cells | IC₅₀ = 0.070 nM | |
| This compound | Inhibition of CD73 on human CD8+ T cells | IC₅₀ = 0.66 nM | |
| Anti-CD73 Ab (Ab001) | Binding affinity to human CD73 (SPR) | K_D = 0.1 nmol/L | [5] |
| Anti-CD73 Ab (Ab002) | Binding affinity to human CD73 (SPR) | K_D = 0.057 nmol/L | [5] |
Experimental Protocols
This compound In Vivo Efficacy Study in B16F10 Melanoma Model[10]
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Line: B16F10 melanoma cells.
-
Tumor Implantation: Subcutaneous injection of B16F10 cells.
-
Treatment Groups:
-
Vehicle control.
-
This compound (10 mg/kg, subcutaneous, daily).
-
Anti-PD-1 antibody.
-
This compound + Anti-PD-1 antibody.
-
-
Efficacy Assessment: Tumor volume was measured regularly, and survival was monitored.
-
Pharmacodynamic Assessment: Analysis of tumor-infiltrating immune cells by flow cytometry.
Anti-CD73 Antibody In Vivo Efficacy Study in Syngeneic Models[11]
-
Animal Models: BALB/c mice (for CT26) and C57BL/6J mice (for MCA205).
-
Tumor Cell Lines: CT26 colorectal carcinoma and MCA205 sarcoma cells.
-
Tumor Implantation: 5x10^5 cells implanted in the right flank.
-
Treatment Groups:
-
Control.
-
5-Fluorouracil + Oxaliplatin (5FU+OHP).
-
Anti-CD73 antibody + Anti-PD-L1 antibody.
-
Anti-CD73 antibody + Anti-PD-L1 antibody + 5FU+OHP.
-
-
Efficacy Assessment: Tumor growth curves plotted from caliper measurements.
-
Pharmacodynamic Assessment: Immunohistochemistry and mass spectrometry imaging to confirm target engagement and pathway modulation.
Concluding Remarks
Both this compound and anti-CD73 antibodies have demonstrated promising preclinical efficacy in restoring anti-tumor immunity by inhibiting the immunosuppressive adenosine pathway. This compound, as a small molecule, may offer advantages in tumor penetration, while anti-CD73 antibodies provide high specificity and the potential for additional immune-mediated anti-cancer effects.
The choice between these modalities may depend on the specific tumor type, the characteristics of the tumor microenvironment, and the desired combination therapy partners. As more clinical data becomes available, a clearer picture of the relative efficacy and optimal therapeutic positioning of this compound and anti-CD73 antibodies will emerge. The ongoing clinical trials for both are being closely watched by the oncology community.
References
- 1. med-tohoku-antibody.com [med-tohoku-antibody.com]
- 2. A PHASE 1/1b MULTICENTER STUDY TO EVALUATE THE HUMANIZED ANTI-CD73 ANTIBODY, CPI-006, AS A SINGLE AGENT, IN COMBINATION WITH CPI-444, AND IN COMBINATION WITH PEMBROLIZUMAB IN ADULT SUBJECTS WITH ADVANCED CANCERS | Dana-Farber Cancer Institute [dana-farber.org]
- 3. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anti-CD73 in cancer immunotherapy: awakening new opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the On-Target Efficacy of AB-680 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AB-680, a potent and selective small-molecule inhibitor of CD73, with alternative therapeutic strategies. We present supporting experimental data to validate its on-target effects in cellular models, offering detailed methodologies for key experiments and clear data presentation for ease of comparison.
Introduction to this compound and the Adenosinergic Pathway
This compound is a reversible and selective inhibitor of CD73, an ecto-nucleotidase that plays a critical role in the tumor microenvironment (TME).[1] CD73 is the terminal enzyme in the conversion of extracellular adenosine triphosphate (ATP) to adenosine. Within the TME, high concentrations of adenosine suppress the activity of immune cells, such as T cells and Natural Killer (NK) cells, thereby promoting tumor growth and metastasis.[2][3] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, aiming to restore anti-tumor immunity.[1][2] this compound is the first clinical-stage small-molecule CD73 inhibitor.[1]
Mechanism of Action of this compound
This compound is a potent competitive inhibitor of human CD73 with a Ki of 5 pM.[4] It is designed to block the enzymatic activity of CD73, which converts adenosine monophosphate (AMP) to adenosine. This reduction in adenosine levels in the TME is intended to reverse the suppression of immune cells and enhance their anti-tumor activity.[1]
Comparative Analysis of CD73 Inhibitors
The landscape of CD73 inhibitors includes small molecules and monoclonal antibodies. This compound stands out for its high potency and selectivity. The following table summarizes the quantitative data for this compound in comparison to other known CD73 inhibitors.
| Inhibitor | Type | Potency (Ki) | IC50 (hCD73) | Selectivity | Reference |
| This compound | Small Molecule | 5 pM | 0.043 nM (soluble) | >10,000-fold vs. CD39 | [4][5] |
| PSB-12379 | Small Molecule | 9.03 nM | Not Reported | High vs. other ecto-nucleotidases | [6][7] |
| MEDI9447 | Monoclonal Antibody | Not Applicable | Not Reported | Specific for CD73 | [3] |
| Oleclumab (MEDI9447) | Monoclonal Antibody | Not Applicable | Not Reported | Specific for CD73 | [5] |
| APCP (Adenosine 5'-(α,β-methylene)diphosphate) | Small Molecule (AMP analog) | Micromolar range | Not Reported | Competitive inhibitor of CD73 | [7] |
Experimental Validation of this compound's On-Target Effects
Several key experiments are employed to validate the on-target effects of this compound in cells. These assays confirm direct target engagement, measure the inhibition of enzymatic activity, and assess the downstream functional consequences of CD73 inhibition.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cancer cells known to express CD73 (e.g., B16F10 melanoma cells) to 80-90% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice for 3 minutes.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Analyze the soluble protein fractions by Western blot using a specific antibody against CD73 to detect the amount of stabilized protein at each temperature. An increase in the amount of soluble CD73 at higher temperatures in the presence of this compound indicates target engagement.
CD73 Enzymatic Activity Assays
These assays directly measure the ability of this compound to inhibit the enzymatic function of CD73, which is the hydrolysis of AMP to adenosine and inorganic phosphate (Pi).
This colorimetric assay quantifies the amount of inorganic phosphate released from the hydrolysis of AMP.
Experimental Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human CD73 enzyme or cell lysates containing CD73 with varying concentrations of this compound in an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MgCl2).
-
Substrate Addition: Initiate the enzymatic reaction by adding AMP (e.g., 100 µM final concentration). Incubate at 37°C for a set period (e.g., 15-30 minutes).
-
Color Development: Stop the reaction and detect the released phosphate by adding a malachite green reagent. This reagent forms a colored complex with inorganic phosphate.
-
Absorbance Measurement: Measure the absorbance at approximately 620-640 nm using a plate reader. A decrease in absorbance in the presence of this compound indicates inhibition of CD73 activity.
This highly sensitive method directly measures the production of adenosine from AMP.
Experimental Protocol:
-
Reaction Setup: Similar to the malachite green assay, incubate CD73-containing samples with this compound.
-
Substrate Addition: Add a labeled substrate, such as ¹³C₅-AMP, to distinguish it from any endogenous AMP.
-
Reaction Quenching: After incubation, quench the reaction with an acid (e.g., perchloric acid).
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of ¹³C₅-adenosine produced. A reduction in ¹³C₅-adenosine levels indicates CD73 inhibition.
T-Cell Function Assays
These assays assess the downstream biological effects of CD73 inhibition by measuring the restoration of T-cell activity in the presence of immunosuppressive AMP.
This assay measures the ability of T-cells to proliferate upon stimulation, a key function that is suppressed by adenosine.
Experimental Protocol:
-
T-Cell Isolation and Labeling: Isolate human or mouse T-cells from peripheral blood or spleen. Label the T-cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture and Treatment: Co-culture the labeled T-cells with T-cell activators (e.g., anti-CD3/CD28 beads) in the presence of AMP (to induce immunosuppression) and varying concentrations of this compound.
-
Incubation: Incubate the co-culture for 72-96 hours.
-
Flow Cytometry Analysis: Analyze T-cell proliferation by flow cytometry. As cells divide, the CFSE dye is diluted, resulting in a decrease in fluorescence intensity. A higher percentage of cells with diluted CFSE in the presence of this compound indicates restored T-cell proliferation.
This assay measures the production of key effector cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), by activated T-cells.
Experimental Protocol:
-
T-Cell Activation: Activate T-cells as described in the proliferation assay in the presence of AMP and this compound.
-
Supernatant Collection: After a 48-72 hour incubation, collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of IFN-γ and IL-2 in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Luminex). An increase in cytokine levels in the presence of this compound demonstrates the reversal of adenosine-mediated suppression.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the CD73 signaling pathway, the experimental workflow for validating this compound's on-target effects, and the logical relationship of the validation data.
Caption: The CD73 signaling pathway illustrating the conversion of ATP to immunosuppressive adenosine.
Caption: Experimental workflow for validating the on-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arcusbio.com [arcusbio.com]
- 5. eubopen.org [eubopen.org]
- 6. The interaction of this compound, a CD73 inhibitor, with NBTI, a nucleoside transporter inhibitor, on the adenosinergic control of atrial contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Unlocking Synergistic Potential: AB-680 in Combination with Chemotherapy for Cancer Treatment
For researchers, scientists, and drug development professionals, the quest for more effective cancer therapies often leads to the exploration of combination strategies. AB-680, a potent and selective small-molecule inhibitor of the ectoenzyme CD73, is emerging as a promising agent to enhance the efficacy of conventional chemotherapy. By targeting the immunosuppressive tumor microenvironment, this compound creates a more favorable landscape for chemotherapy-induced anti-tumor responses.
This guide provides an objective comparison of the synergistic effects of this compound with different chemotherapy regimens, supported by preclinical experimental data. We delve into the molecular mechanisms, present quantitative data in a clear, comparative format, and provide detailed experimental protocols for key assays.
Mechanism of Synergy: Reversing Adenosine-Mediated Immune Suppression
Chemotherapy-induced cancer cell death releases adenosine triphosphate (ATP) into the tumor microenvironment. However, this pro-inflammatory signal is often short-lived as ATP is rapidly converted to immunosuppressive adenosine by the ectonucleotidases CD39 and CD73. High concentrations of adenosine dampen the anti-tumor immune response by inhibiting the function of key immune cells such as T cells and natural killer (NK) cells.
This compound is a highly potent, reversible, and selective inhibitor of CD73, with a Ki of 4.9 pM for human CD73. It effectively blocks the final step in the conversion of ATP to adenosine. This action is hypothesized to synergize with chemotherapy through two primary mechanisms:
-
Restoration of Immune Function: By preventing the production of immunosuppressive adenosine, this compound restores the function of tumor-infiltrating immune cells. This allows for a more robust immune response against cancer cells initially damaged by chemotherapy.
-
Enhancement of STING Pathway Activation: Preclinical evidence suggests that the combination of this compound with chemotherapy, such as FOLFIRINOX, enhances the activation of the STING (Stimulator of Interferon Genes) pathway in immune cells within the tumor. The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons and a cascade of anti-tumor immune responses. Adenosine generated after chemotherapy can limit this crucial anti-tumor signaling, and this compound appears to reverse this suppression.[1]
Preclinical Evidence of Synergy: A Comparative Look
Preclinical studies have demonstrated the synergistic potential of this compound with various chemotherapy agents in different cancer models. Below, we summarize the key findings.
This compound in Combination with FOLFIRINOX for Pancreatic Ductal Adenocarcinoma (PDAC)
A pivotal preclinical study investigated the combination of this compound with the standard-of-care chemotherapy regimen FOLFIRINOX (FFX) in an orthotopic mouse model of pancreatic ductal adenocarcinoma (PDAC).
Key Findings:
-
The combination of FFX and this compound resulted in a significant decrease in tumor mass (P < 0.01) compared to FFX alone.[1]
-
The combination therapy also led to a reduction in liver metastases and the elimination of lung metastases (P < 0.01).[1]
-
Immunologically, the synergistic effect was associated with enhanced CD8+ T cell activation, reduced CD8+ T cell exhaustion, and an increase in pro-inflammatory M1 macrophages within the tumor microenvironment.[1]
This compound in Combination with Gemcitabine for Pancreatic Cancer
Another study explored the combination of this compound with gemcitabine in an orthotopic mouse model of pancreatic cancer.
Key Findings:
-
While the combination of this compound and gemcitabine did not show a significantly augmented antitumor effect compared to either agent alone in this specific model, the study provided valuable insights into the immunological changes.[2]
-
This compound treatment alone led to an increase in the infiltration of responsive CD8+ T cells and, paradoxically, also an increase in myeloid-derived suppressor cells (MDSCs).[2]
-
Gemcitabine, both alone and in combination with this compound, significantly reduced the infiltration of MDSCs but also decreased the overall fraction of tumor-infiltrating CD8+ T cells in this model.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from the preclinical studies, providing a clear comparison of the treatment effects.
Table 1: Anti-Tumor Efficacy of this compound in Combination with Chemotherapy in Orthotopic PDAC Mouse Models
| Treatment Group | Tumor Mass Reduction | Metastasis Reduction | Reference |
| FOLFIRINOX (FFX) | - | - | [1] |
| FFX + this compound | Significant (P < 0.01) | Reduced liver and eliminated lung metastases (P < 0.01) | [1] |
| Gemcitabine | - | - | [2] |
| This compound + Gemcitabine | Not significantly different from single agents | Not reported | [2] |
Table 2: Immunological Effects of this compound and Chemotherapy Combinations in the Tumor Microenvironment of PDAC Mouse Models
| Treatment Group | Change in CD8+ T Cells | Change in M1 Macrophages | Change in MDSCs | Reference |
| FFX + this compound | Enhanced activation, reduced exhaustion | Increased | Not reported | [1] |
| This compound | Increased infiltration of responsive CD8+ T cells | Not reported | Increased infiltration | [2] |
| Gemcitabine | Decreased infiltration | Not reported | Significantly reduced infiltration | [2] |
| This compound + Gemcitabine | Decreased infiltration | Not reported | Significantly reduced infiltration | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Orthotopic Pancreatic Cancer Mouse Model
-
Cell Culture: Murine pancreatic cancer cell lines (e.g., KPC) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) are used.
-
Orthotopic Implantation: A small abdominal incision is made to expose the pancreas. A suspension of pancreatic cancer cells (typically 1 x 10^6 cells in 50 µL of a Matrigel/media solution) is injected into the head or tail of the pancreas. The incision is then closed.
-
Tumor Monitoring: Tumor growth is monitored non-invasively using methods such as high-resolution ultrasound or bioluminescence imaging (if cells are luciferase-tagged).
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. Chemotherapy (e.g., FOLFIRINOX, gemcitabine) is administered systemically (e.g., intraperitoneally) according to established protocols. This compound is typically administered via oral gavage or intravenous injection.
-
Efficacy Assessment: Tumor volume is measured at regular intervals. At the end of the study, mice are euthanized, and tumors and metastatic organs are harvested for further analysis.
Flow Cytometry for Immune Cell Profiling
-
Tumor Digestion: Harvested tumors are mechanically minced and then enzymatically digested (e.g., using a cocktail of collagenase, dispase, and DNase) to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently-labeled antibodies specific for various immune cell surface markers (e.g., CD45 for total immune cells, CD3 for T cells, CD4, CD8, FoxP3 for T cell subsets, F4/80 for macrophages, Ly6G for neutrophils, etc.). A viability dye is included to exclude dead cells.
-
Intracellular Staining: For intracellular markers like cytokines (e.g., IFN-γ, TNF-α) or transcription factors (e.g., FoxP3), cells are fixed and permeabilized after surface staining, followed by incubation with antibodies against the intracellular targets.
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Data Analysis: The acquired data is analyzed using specialized software (e.g., FlowJo) to quantify the proportions and activation status of different immune cell populations within the tumor.
Visualizing the Mechanisms and Workflows
To better illustrate the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound and Chemotherapy Synergy.
References
Preclinical Evidence Supports AB-680 Combination Therapies in Oncology
A comprehensive review of preclinical data highlights the potential of AB-680, a potent and selective small-molecule inhibitor of CD73, in combination with checkpoint inhibitors to enhance anti-tumor immunity. Comparative analysis with other CD73-targeting agents reveals distinct mechanisms and efficacy profiles, providing a rationale for its continued development in oncology.
This compound (Quemliclustat) is a novel therapeutic agent designed to counteract the immunosuppressive tumor microenvironment by targeting CD73, a key enzyme in the adenosine pathway. Preclinical studies have demonstrated that this compound, particularly when combined with anti-PD-1 antibodies, can significantly inhibit tumor growth and modulate the immune landscape within tumors. This guide provides a comparative overview of the preclinical evidence for this compound combination therapies, alongside alternative CD73 inhibitors, supported by experimental data and detailed methodologies.
The Adenosine Pathway and Rationale for CD73 Inhibition
The tumor microenvironment is often characterized by high levels of extracellular adenosine, a potent immunosuppressive molecule. Adenosine is generated through the enzymatic activity of CD39 and CD73, which convert ATP to AMP and subsequently to adenosine. Adenosine then binds to its receptors on various immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.
By inhibiting CD73, this compound blocks the final step of adenosine production, thereby reducing its immunosuppressive effects. This mechanism is intended to restore the activity of anti-tumor immune cells and enhance the efficacy of other immunotherapies, such as PD-1 checkpoint inhibitors.
AB-680: A Comparative Analysis of Cross-Species Reactivity in Human and Mouse Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the CD73 Inhibitor AB-680
This compound (quemliclustat) is a potent and selective small-molecule inhibitor of CD73, a key ecto-enzyme in the adenosine signaling pathway that plays a critical role in tumor immune evasion. This guide provides a comparative analysis of the cross-species reactivity of this compound between human and mouse models, supported by experimental data. We also present a comparison with an alternative CD73 inhibitor, ORIC-533, to provide a broader context for its performance.
Quantitative Performance Data
The following tables summarize the in vitro potency of this compound and the alternative inhibitor ORIC-533 against human and mouse CD73.
Table 1: Inhibitory Activity of this compound against Human and Mouse CD73
| Parameter | Human | Mouse | Assay Type | Source |
| Ki | 4.9 pM | - | Recombinant hCD73 | [1] |
| IC₅₀ | 0.043 nM | - | Soluble hCD73 | MedchemExpress |
| IC₅₀ | 0.070 nM | 0.66 nM | CHO cells expressing hCD73 / Mouse CD8+ T Cells | MedchemExpress |
| IC₅₀ | 0.008 nM | - | Human CD8+ T Cells | MedchemExpress |
| IC₅₀ | Subnanomolar | Subnanomolar | Human and Mouse T cells |
Table 2: Inhibitory Activity of ORIC-533 against Human and Mouse CD73
| Parameter | Human | Mouse | Cell Line | Source |
| EC₅₀ | 0.14 nM | 1.0 nM | H1528 (Human) / EMT6 (Mouse) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CD73 signaling pathway and a typical experimental workflow for evaluating CD73 inhibitors.
References
Validating Biomarkers for AB-680 (Quemliclustat) Response: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key biomarkers and methodologies for validating treatment response to AB-680 (Quemliclustat), a potent and selective small-molecule inhibitor of CD73. This document outlines experimental protocols and presents data to aid in the design and execution of studies aimed at identifying patient populations most likely to benefit from this novel immunotherapy.
This compound is a first-in-class small-molecule inhibitor of CD73, an ecto-enzyme that plays a critical role in generating immunosuppressive adenosine within the tumor microenvironment. By blocking CD73, this compound aims to reverse adenosine-mediated immune suppression and enhance anti-tumor immunity, particularly in combination with other immunotherapies like checkpoint inhibitors. The validation of predictive biomarkers is crucial for the clinical success of this compound, enabling patient stratification and personalized treatment strategies.
Key Candidate Biomarkers for this compound Response
The primary candidate biomarkers for predicting response to this compound revolve around the components of the adenosine signaling pathway. These include the expression and activity of the target enzyme, CD73, the concentration of the immunosuppressive metabolite, adenosine, and the composition of the tumor immune infiltrate.
| Biomarker Category | Specific Biomarker | Rationale for Validation |
| Target Expression & Activity | Membrane-bound CD73 | High expression on tumor cells or immune cells may indicate a greater dependence on the adenosine pathway for immune evasion. |
| Soluble CD73 (sCD73) | Elevated levels in plasma or serum may reflect overall tumor burden and CD73 activity, potentially serving as a non-invasive prognostic or predictive marker.[1][2] | |
| Metabolite Levels | Intratumoral Adenosine | Direct measurement of the immunosuppressive molecule that this compound aims to reduce. Lower baseline levels or a significant decrease upon treatment could correlate with response. |
| Immune Cell Infiltration | CD8+ T cells | Increased infiltration and activation of cytotoxic T cells are expected downstream effects of effective CD73 inhibition. |
| Regulatory T cells (Tregs) | CD73 is often expressed on Tregs, contributing to their immunosuppressive function. Changes in Treg frequency or function could be a pharmacodynamic marker. | |
| Myeloid-derived suppressor cells (MDSCs) | These cells also contribute to an immunosuppressive microenvironment, and their numbers or function may be altered by CD73 blockade. |
Comparative Analysis of this compound and Alternative Therapies
This compound is a frontrunner in a new class of cancer therapeutics targeting the adenosine pathway. Its primary alternatives include other CD73 inhibitors and agents that target different components of the same pathway.
| Therapeutic Agent | Mechanism of Action | Key Differentiators & Potential Biomarkers |
| This compound (Quemliclustat) | Small-molecule inhibitor of CD73 | High potency and selectivity. Potential for good tumor penetration. Biomarkers would likely focus on CD73 expression and adenosine levels. |
| Oleclumab (MEDI9447) | Monoclonal antibody against CD73 | Different pharmacokinetic and pharmacodynamic profile compared to a small molecule. May induce antibody-dependent cell-mediated cytotoxicity (ADCC). Biomarkers could include CD73 expression and immune cell infiltration.[3][4][5] |
| Etrumadenant (AB928) | Dual A2a/A2b adenosine receptor antagonist | Targets the downstream receptors of adenosine, potentially effective regardless of the source of adenosine. Biomarker strategy may focus on A2a/A2b receptor expression on immune cells.[6][7][8][9][10] |
Experimental Protocols for Biomarker Validation
Detailed and standardized experimental protocols are essential for the reliable validation of biomarkers. Below are summaries of key methodologies for assessing the candidate biomarkers for this compound response.
Immunohistochemistry (IHC) for CD73 Expression in FFPE Tissue
Objective: To quantify the expression of CD73 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Protocol Summary:
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.[11][12][13]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) to unmask the antigen.[13][14]
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution, and non-specific antibody binding is blocked using a serum-free protein block.
-
Primary Antibody Incubation: Slides are incubated with a validated primary antibody against CD73 (e.g., clone D7F9A) at an optimized dilution.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-Diaminobenzidine) substrate, which produces a brown precipitate at the site of the antigen.[15]
-
Counterstaining, Dehydration, and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a coverslip.
Scoring Method: A semi-quantitative H-score can be used, which incorporates both the percentage of positive tumor cells and the staining intensity (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong). The H-score is calculated as: H-score = (% cells at 1+) x 1 + (% cells at 2+) x 2 + (% cells at 3+) x 3.[16]
Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble CD73 (sCD73)
Objective: To measure the concentration of soluble CD73 in patient serum or plasma.
Protocol Summary (based on commercially available kits): [17][18][19][20][21]
-
Plate Preparation: A 96-well plate is pre-coated with a capture antibody specific for human sCD73.
-
Standard and Sample Addition: A standard curve is prepared using recombinant human sCD73. Patient samples and standards are added to the wells.
-
Incubation: The plate is incubated to allow sCD73 to bind to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody specific for sCD73 is added.
-
Streptavidin-HRP Conjugate: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added, which is converted by HRP to produce a colored product.
-
Signal Measurement: The reaction is stopped, and the absorbance is measured at 450 nm. The concentration of sCD73 in the samples is determined by interpolating from the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Adenosine Quantification
Objective: To accurately quantify the concentration of adenosine in tumor tissue lysates or other biological fluids.
Protocol Summary: [22][23][24][25][26]
-
Sample Preparation: Tumor tissue is homogenized and subjected to protein precipitation and liquid-liquid extraction to isolate small molecules like adenosine.
-
Derivatization (Optional but Recommended): To enhance sensitivity and chromatographic retention, adenosine can be derivatized, for example, with dansyl chloride.[22][23]
-
Chromatographic Separation: The extracted and derivatized sample is injected into a liquid chromatography system, typically using a reversed-phase or HILIC column, to separate adenosine from other molecules.
-
Mass Spectrometry Detection: The separated adenosine is then introduced into a tandem mass spectrometer. The instrument is set to monitor a specific precursor-to-product ion transition for adenosine, allowing for highly selective and sensitive quantification.
-
Quantification: The concentration of adenosine in the sample is determined by comparing its peak area to that of a known concentration of an isotopically labeled internal standard.
Flow Cytometry for Immune Cell Profiling
Objective: To characterize and quantify different immune cell populations within the tumor microenvironment.[27][28][29]
Suggested Panel for this compound Response Monitoring:
-
Lineage Markers: CD45 (pan-leukocyte), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), CD19 (B cells), CD11b (myeloid cells), CD14 (monocytes/macrophages), CD56 (NK cells).
-
Activation/Exhaustion Markers: PD-1, TIM-3, LAG-3, CD69, HLA-DR.
-
Adenosine Pathway Marker: CD73.
-
Treg Markers: CD25, FOXP3.
Protocol Summary:
-
Single-Cell Suspension Preparation: Fresh tumor tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Cell Staining: The cells are incubated with a cocktail of fluorescently labeled antibodies targeting the markers of interest. A viability dye is included to exclude dead cells.
-
Intracellular Staining (for FOXP3): If analyzing Tregs, cells are fixed and permeabilized to allow for the staining of intracellular antigens.
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Data Analysis: The data is analyzed using specialized software to identify and quantify different immune cell populations based on their marker expression profiles.
Visualizing Pathways and Workflows
To facilitate a deeper understanding of the biological context and experimental procedures, the following diagrams illustrate the adenosine signaling pathway, a typical IHC workflow, and the logical relationship for biomarker-driven patient selection.
References
- 1. CD73: A Promising Biomarker in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PACIFIC-9: Phase III trial of durvalumab + oleclumab or monalizumab in unresectable stage III non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arcusbio.com [arcusbio.com]
- 7. Arcus Biosciences - Arcus Biosciences Presents Updated Data for Etrumadenant in Third-Line Metastatic Colorectal Cancer and New Data on its HIF-2α Program at the AACR 2021 Annual Meeting [investors.arcusbio.com]
- 8. onclive.com [onclive.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. An Open Label Study Evaluating the Efficacy and Safety of Etrumadenant (AB928) Based Treatment Combinations in Participants With Metastatic Colorectal Cancer. [clin.larvol.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
- 14. pubcompare.ai [pubcompare.ai]
- 15. genomeme.ca [genomeme.ca]
- 16. CD73 expression and clinical significance in human metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aviscerabioscience.com [aviscerabioscience.com]
- 18. Human Soluble NT5E/CD73 ELISA Kit, PRO | ACROBiosystems [acrobiosystems.com]
- 19. Human CD73 ELISA Kit (NT5E) (ab213761) | Abcam [abcam.com]
- 20. CD73 ELISA Kits [thermofisher.com]
- 21. aviscerabioscience.com [aviscerabioscience.com]
- 22. Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. HILIC-MS/MS Analysis of Adenosine in Patient Blood [mdpi.com]
- 26. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 27. crownbio.com [crownbio.com]
- 28. Frontiers | Isolation and high-dimensional flow cytometric analysis of tumor-infiltrating leukocytes in a mouse model of colorectal cancer [frontiersin.org]
- 29. noblelifesci.com [noblelifesci.com]
A Comparative Analysis of AB-680 and Etrumadenant (AB928) in Cancer Immunotherapy
A detailed guide for researchers and drug development professionals on the mechanisms, preclinical and clinical efficacy, and experimental evaluation of two promising adenosine pathway inhibitors.
In the rapidly evolving landscape of cancer immunotherapy, the adenosine pathway has emerged as a critical axis of immunosuppression within the tumor microenvironment (TME). Two clinical-stage small molecules, AB-680 (Quemliclustat) and Etrumadenant (AB928), have garnered significant attention for their potential to reinvigorate anti-tumor immunity by targeting this pathway. This guide provides a comprehensive comparative analysis of these two agents, presenting key preclinical and clinical data, detailing experimental methodologies, and visualizing their mechanisms of action to aid researchers and drug development professionals in their understanding and evaluation.
At a Glance: Key Differences
| Feature | This compound (Quemliclustat) | Etrumadenant (AB928) |
| Target | CD73 (ecto-5'-nucleotidase) | Dual A2a and A2b adenosine receptors (A2aR/A2bR) |
| Mechanism of Action | Inhibits the conversion of adenosine monophosphate (AMP) to immunosuppressive adenosine. | Blocks the signaling of extracellular adenosine through its receptors on immune cells. |
| Administration | Intravenous | Oral |
Mechanism of Action and Signaling Pathways
This compound and etrumadenant intervene at different points within the adenosine signaling cascade to mitigate its immunosuppressive effects in the TME.
This compound is a potent and selective inhibitor of CD73, an enzyme expressed on the surface of various cells, including cancer cells and immune cells.[1][2] CD73 is the final enzyme in the pathway that converts extracellular adenosine triphosphate (ATP) into adenosine.[3][4] By inhibiting CD73, this compound blocks the production of adenosine from AMP, thereby reducing the concentration of this immunosuppressive nucleoside in the TME.[2][4] This alleviates the suppression of key anti-tumor immune cells like T cells and Natural Killer (NK) cells.[2]
Etrumadenant , on the other hand, is a dual antagonist of the A2a and A2b adenosine receptors.[5][6] These receptors are expressed on the surface of various immune cells, including T cells, NK cells, and myeloid cells.[6] When adenosine binds to these receptors, it triggers intracellular signaling that dampens the anti-tumor functions of these immune cells.[6][7] Etrumadenant competitively binds to both A2aR and A2bR, preventing adenosine from exerting its immunosuppressive effects and thereby restoring the activity of immune cells within the TME.[7][8]
Figure 1. Comparative mechanism of action of this compound and etrumadenant in the adenosine pathway.
Preclinical and Clinical Data: A Comparative Overview
Both this compound and etrumadenant have demonstrated promising anti-tumor activity in preclinical models and have advanced into clinical trials. The following tables summarize key quantitative data for a direct comparison of their performance.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay | Potency (Ki) | Potency (IC50) | Selectivity | Citation |
| This compound | Human CD73 | Enzyme Inhibition | 4.9 pM | 0.043 nM (soluble hCD73) | >10,000-fold vs CD39 | [1][9][10] |
| Etrumadenant | Human A2aR | Radioligand Binding | 1.4 nM (Kd) | - | - | [5][8] |
| Human A2bR | Radioligand Binding | 2.0 nM (Kd) | - | - | [5][8] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Cancer Model | Treatment | Key Findings | Citation |
| This compound | B16F10 Melanoma | Monotherapy & Combination with anti-PD-1 | Inhibited tumor growth as a single agent and enhanced the anti-tumor activity of PD-1 blockade. Increased intratumoral CD4+ and CD8+ T cells. | [11][12] |
| Etrumadenant | AT-3-OVA Tumor | Monotherapy & Combination with Chemotherapy | Showed a small but significant decrease in tumor growth alone. Significantly reduced tumor growth rates when combined with chemotherapy. | [5] |
| B16-F10 Tumors | Monotherapy & Combination with anti-PD-1 | Suppressed tumor growth as a single agent and in combination with α-PD-1 therapy. | [13] |
Table 3: Clinical Trial Data
| Compound | Trial Identifier | Phase | Cancer Type | Combination Therapy | Key Efficacy Results | Citation |
| This compound | ARC-8 (NCT04104672) | 1/1b | Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC) | Zimberelimab (anti-PD-1) + nab-paclitaxel + gemcitabine | 41% Objective Response Rate (ORR) in the Phase 1 dose-escalation portion. 85% Disease Control Rate (DCR) in patients on treatment for >16 weeks. | [11][14] |
| Etrumadenant | ARC-6 (NCT04381832) | 1/2 | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Zimberelimab (anti-PD-1) + docetaxel | Did not demonstrate sufficient clinical benefit, leading to discontinuation of development in mCRPC. | [15] |
| ARC-3 (NCT03720678) | 1/1b | Metastatic Colorectal Cancer (mCRC) | mFOLFOX-6 | In heavily pretreated 3L+ patients, ORR was 9.1%, median PFS was 3.9 months, and median OS was 15.7 months. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols for this compound and etrumadenant.
This compound: CD73 Enzymatic Activity Assay on T cells
This assay is designed to determine the inhibitory activity of this compound on the enzymatic function of CD73 expressed on T cells.
-
Cell Preparation: Human or mouse CD8+ T cells are isolated and resuspended in an assay buffer (20 mmol/L HEPES, pH 7.4, 137 mmol/L NaCl, 5.4 mmol/L KCl, 1.3 mmol/L CaCl2, 4.2 mmol/L NaHCO3, and 0.1% glucose).[11]
-
Inhibitor and Substrate Addition: Serial dilutions of this compound, prepared in DMSO, are added to the cells and incubated for 30 minutes at 37°C.[11] Subsequently, the substrate, adenosine monophosphate (AMP), is added to a final concentration of 50 μmol/L.[11] The final assay contains 2.6 × 10^4 cells per well in 2% DMSO.[11]
-
Measurement: The conversion of AMP to adenosine is measured to determine the enzymatic activity of CD73 and the inhibitory effect of this compound.[11]
Etrumadenant: Dendritic Cell (DC) Maturation and Cytokine Secretion Assay
This protocol evaluates the ability of etrumadenant to reverse adenosine-mediated suppression of dendritic cell maturation and function.
-
DC Generation and Maturation: Dendritic cells are isolated from healthy human donors and matured with LPS/IFN-γ for 24 hours.[5] This maturation process is carried out in the presence of NECA (a synthetic adenosine receptor agonist) with or without the addition of etrumadenant.[5]
-
Cytokine Analysis: The supernatant from the cell cultures is collected to measure the secretion of key cytokines, such as IL-12 and IL-10, which are indicative of DC activation and polarization.[14]
-
T-cell Co-culture: To assess the functional consequence of DC modulation, the matured DCs can be co-cultured with T cells to measure the subsequent T-cell activation and proliferation.[14]
Figure 2. Generalized experimental workflow for evaluating this compound and etrumadenant.
Conclusion
This compound and etrumadenant represent two distinct and promising strategies for targeting the immunosuppressive adenosine pathway in the tumor microenvironment. This compound acts upstream by preventing the production of adenosine, while etrumadenant functions downstream by blocking adenosine's interaction with its receptors on immune cells. Preclinical data for both agents demonstrate their potential to enhance anti-tumor immunity, both as monotherapies and in combination with other immunotherapies or chemotherapies.
Clinical data for this compound in metastatic pancreatic cancer has shown encouraging early signs of efficacy. Etrumadenant has shown some activity in metastatic colorectal cancer, although its development in metastatic castration-resistant prostate cancer has been discontinued. The choice between these two agents in a clinical or research setting will depend on the specific cancer type, the expression levels of CD73 and adenosine receptors, and the desired combination therapy strategy. This comparative guide provides a foundational resource for researchers and clinicians to navigate the complexities of these novel immunotherapeutic agents.
References
- 1. arcusbio.com [arcusbio.com]
- 2. Impact of the selective A2AR and A2BR dual antagonist AB928/etrumadenant on CAR T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of adenosine A2A receptor in complex with clinical candidate Etrumadenant reveals unprecedented antagonist interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arcusbio.com [arcusbio.com]
- 6. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 7. arcusbio.com [arcusbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arcusbio.com [arcusbio.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A simple in vitro method for evaluating dendritic cell-based vaccinations - PMC [pmc.ncbi.nlm.nih.gov]
Reversing Adenosine-Mediated Immunosuppression: A Comparative Guide to AB-680 and Other Adenosine Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment is characterized by a high concentration of adenosine, a potent immunosuppressive molecule that hinders anti-tumor immunity. A key enzyme responsible for the production of adenosine is CD73. The inhibition of this pathway has emerged as a promising strategy in cancer immunotherapy. This guide provides a comparative analysis of AB-680 (Quemliclustat), a potent small-molecule inhibitor of CD73, against other therapeutic agents targeting the adenosine pathway.
Quantitative Comparison of Adenosine Pathway Inhibitors
The following tables summarize the available preclinical data for this compound and its alternatives, providing a quantitative basis for comparison of their potency and cellular activity.
Table 1: Potency of Adenosine Pathway Inhibitors
| Compound | Target | Mechanism of Action | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) |
| This compound (Quemliclustat) | CD73 | Small Molecule Inhibitor | 5 pM[1][2][3] | 0.043 nM (soluble hCD73), 0.070 nM (CHO-hCD73), 0.008 nM (mouse CD8+ T cells), 0.011 nM (hPBMCs)[4][5] |
| Oleclumab (MEDI9447) | CD73 | Monoclonal Antibody | Not Reported | Not Reported |
| Ciforadenant (CPI-444) | A2A Receptor | Small Molecule Antagonist | Not Reported | Not Reported |
| Etrumadenant (AB928) | A2A/A2B Receptors | Small Molecule Antagonist | Not Reported | 88.4 ng/mL (for pCREB inhibition)[6] |
| TTX-030 | CD39 | Monoclonal Antibody | Not Reported | 0.20 ± 0.06 nM (recombinant hCD39-ECD)[7] |
Table 2: Preclinical Efficacy in Reversing Immunosuppression
| Compound | Assay | Key Findings | Reference |
| This compound (Quemliclustat) | T-cell Proliferation & Cytokine Release | Restored T-cell proliferation and cytokine secretion (IFN-γ) in the presence of AMP.[2] | [2] |
| This compound (Quemliclustat) | In vivo Mouse Melanoma Model | Inhibited tumor growth, increased intratumoral CD8+ T cells, and enhanced the efficacy of anti-PD-1 therapy.[2][8] | [2][8] |
| Oleclumab (MEDI9447) | In vivo Tumor Models | Inhibited tumor growth as monotherapy and in combination with anti-PD-1/PD-L1 antibodies.[9] | [9] |
| Ciforadenant (CPI-444) | In vivo Mouse Colon Cancer Model | Inhibited tumor growth as a single agent and synergistically with anti-PD-L1.[10] | [10] |
| Etrumadenant (AB928) | Clinical Trial (mCRC) | Showed a substantial disease control rate in combination with chemotherapy. | Arcus Biosciences Press Release |
| TTX-030 | In vitro Immune Cell Assays | Enhanced T-cell function and dendritic cell maturation in the presence of ATP.[7] | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Adenosine signaling pathway and points of therapeutic intervention.
Caption: Experimental workflow for in vitro T-cell functional assays.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of adenosine pathway inhibitors.
In Vitro T-cell Proliferation Assay (CFSE-based)
Objective: To assess the ability of a test compound to reverse AMP-induced suppression of T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3/CD28 T-cell activator beads
-
Adenosine Monophosphate (AMP)
-
Test inhibitor (e.g., this compound)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate T-cells from PBMCs using a negative selection kit (e.g., RosetteSep™).
-
Label the isolated T-cells with CFSE according to the manufacturer's instructions. This involves incubating the cells with CFSE, followed by quenching the reaction with FBS-containing medium.
-
Wash the CFSE-labeled T-cells and resuspend them in complete RPMI-1640 medium.
-
Plate the T-cells in a 96-well U-bottom plate at a density of 1 x 10^5 cells/well.
-
Prepare treatment conditions in triplicate:
-
Unstimulated control (T-cells only)
-
Stimulated control (T-cells + anti-CD3/CD28 beads)
-
Suppressed control (T-cells + anti-CD3/CD28 beads + AMP)
-
Test condition (T-cells + anti-CD3/CD28 beads + AMP + varying concentrations of the test inhibitor)
-
-
Add anti-CD3/CD28 beads to the appropriate wells at a bead-to-cell ratio of 1:1.
-
Add AMP to the suppressed and test condition wells to a final concentration that induces significant suppression of proliferation (e.g., 50 µM).
-
Add the test inhibitor at a range of concentrations to the test condition wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
-
After incubation, harvest the cells and analyze by flow cytometry.
-
Gate on the live, single-cell population and measure the CFSE fluorescence intensity. Proliferation is indicated by a serial halving of CFSE fluorescence in daughter cells.
-
Quantify the percentage of proliferated cells in each condition.
In Vitro Cytokine Release Assay (ELISA)
Objective: To measure the effect of a test compound on the production of key cytokines (e.g., IFN-γ) by T-cells in an immunosuppressive environment.
Materials:
-
Materials from the T-cell proliferation assay
-
Human IFN-γ ELISA kit
-
Plate reader
Procedure:
-
Follow steps 1-9 of the T-cell proliferation assay protocol.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Perform an ELISA for IFN-γ on the collected supernatants according to the manufacturer's protocol.
-
Briefly, this involves adding the supernatants to an antibody-coated plate, followed by incubation with a detection antibody and a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of IFN-γ in each sample using a standard curve.
In Vivo Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy of a test compound alone and in combination with other immunotherapies in a syngeneic mouse model.
Materials:
-
6-8 week old female C57BL/6 mice
-
B16F10 melanoma cell line
-
Matrigel
-
Test compound (e.g., this compound) formulated for in vivo administration
-
Anti-mouse PD-1 antibody
-
Calipers
-
Surgical tools for tumor collection
-
Flow cytometry antibodies for immune cell phenotyping
Procedure:
-
Culture B16F10 melanoma cells and harvest them during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^5 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Vehicle control
-
Test compound alone
-
Anti-PD-1 antibody alone
-
Test compound + anti-PD-1 antibody
-
-
Administer the treatments according to a predetermined schedule (e.g., test compound daily via oral gavage, anti-PD-1 antibody intraperitoneally twice a week).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the mice for signs of toxicity and body weight changes.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors.
-
A portion of the tumor can be fixed for immunohistochemistry, and the remainder can be dissociated into a single-cell suspension for flow cytometric analysis of tumor-infiltrating immune cells.
-
Analyze the tumor growth curves and the immune cell populations to assess the efficacy of the treatments.
This guide provides a framework for comparing this compound to other adenosine pathway inhibitors. The provided data and protocols can assist researchers in designing and interpreting experiments aimed at reversing adenosine-mediated immunosuppression in the tumor microenvironment.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CD73 | TargetMol [targetmol.com]
- 6. arcusbio.com [arcusbio.com]
- 7. Fully human anti-CD39 antibody potently inhibits ATPase activity in cancer cells via uncompetitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arcusbio.com [arcusbio.com]
- 9. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
AB-680: A Comprehensive Guide to its Selectivity for CD73 over CD39
For Researchers, Scientists, and Drug Development Professionals
AB-680 (Quemliclustat) is a potent and highly selective small-molecule inhibitor of CD73, a key ecto-enzyme in the adenosine triphosphate (ATP) to adenosine pathway. This pathway is a critical regulator of the tumor microenvironment (TME), where high concentrations of adenosine suppress immune cell function. By selectively targeting CD73, this compound aims to block the production of immunosuppressive adenosine, thereby restoring anti-tumor immunity. This guide provides a detailed comparison of this compound's activity on CD73 versus the related ecto-enzyme CD39, supported by available experimental data and protocols.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory potency of this compound against human CD73 and its selectivity over CD39.
| Target | Parameter | Value | Selectivity (CD39 vs. CD73) | Reference(s) |
| Human CD73 | Kᵢ | 5 pM (or 4.9 pM) | >10,000-fold | [1][2][3][4] |
| IC₅₀ (soluble hCD73) | 0.043 nM | [1] | ||
| IC₅₀ (on human CD8⁺ T-cells) | < 0.01 nM | [1] | ||
| Human CD39 | Kᵢ / IC₅₀ | > 50 nM (estimated) | [1][5] |
Note: The Kᵢ/IC₅₀ value for CD39 is estimated based on the reported >10,000-fold selectivity compared to the CD73 Kᵢ of 5 pM.
Adenosine Production Pathway and Point of Inhibition
The diagram below illustrates the sequential conversion of ATP to adenosine by CD39 and CD73, and highlights the specific point of intervention for this compound.
Caption: Adenosine production pathway and this compound's point of inhibition.
Experimental Protocols
The selectivity of this compound has been validated through a series of preclinical studies. Below are the methodologies employed in key experiments.
Determination of CD73 Inhibitory Potency (Malachite Green Assay)
This assay quantifies the enzymatic activity of CD73 by measuring the hydrolysis of adenosine monophosphate (AMP).
-
Enzyme and Substrate Preparation : Recombinant human CD73 enzyme is diluted in assay buffer. AMP, the substrate for CD73, is also prepared in the assay buffer.
-
Inhibitor Preparation : this compound is serially diluted to various concentrations.
-
Reaction Incubation : The CD73 enzyme is pre-incubated with the different concentrations of this compound. The enzymatic reaction is initiated by the addition of AMP. The reaction is allowed to proceed for a set time at 37°C.
-
Reaction Quenching and Phosphate Detection : The reaction is stopped, and a malachite green reagent is added. This reagent reacts with the inorganic phosphate produced from AMP hydrolysis, resulting in a colorimetric change.
-
Data Analysis : The absorbance is measured, and the concentration of inorganic phosphate is determined. The IC₅₀ value, the concentration of this compound that inhibits 50% of CD73 activity, is calculated from the dose-response curve.
Selectivity Assay Against CD39
While a detailed public protocol for the CD39 selectivity assay for this compound is not available, it is stated that this compound is over 10,000-fold more selective for CD73 than for related ecto-nucleotidases, including CD39[1][5]. A similar enzymatic assay to the one described for CD73 would be employed, with the following modifications:
-
Enzyme : Recombinant human CD39 would be used instead of CD73.
-
Substrate : ATP or ADP would be used as the substrate for CD39.
-
Detection : The assay would measure the production of AMP or inorganic phosphate.
Experimental Workflow for Selectivity Determination
The following diagram outlines the general workflow used to establish the selectivity profile of this compound.
Caption: Workflow for determining the selectivity of this compound.
Conclusion
The available data robustly demonstrates that this compound is a highly potent and selective inhibitor of CD73. With a Kᵢ in the picomolar range for CD73 and a selectivity of over 10,000-fold against the upstream enzyme CD39, this compound is a precisely targeted agent. This high degree of selectivity is crucial for minimizing off-target effects and ensuring that the therapeutic action is focused on the intended mechanism of blocking adenosine production in the tumor microenvironment. For researchers and drug development professionals, the strong preclinical data package for this compound supports its continued investigation as a promising immuno-oncology agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | CD39 and CD73 as Promising Therapeutic Targets: What Could Be the Limitations? [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. immune-system-research.com [immune-system-research.com]
Safety Operating Guide
AB-680: Comprehensive Safety, Handling, and Disposal Guidelines
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety, logistical, and operational guidance for the handling and disposal of AB-680, a potent and selective inhibitor of the ecto-5'-nucleotidase CD73. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard laboratory practices.
Chemical and Physical Properties
This compound, also known as Quemliclustat, is a small molecule inhibitor with significant research interest in immuno-oncology. A summary of its key quantitative properties is presented below for easy reference.
| Property | Value |
| CAS Number | 2105904-82-1 |
| Molecular Formula | C₂₀H₂₄ClFN₄O₉P₂ |
| Molecular Weight | 580.8 g/mol |
| Purity | ≥95% |
| Formulation | Solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years at -20°C |
Proper Disposal Procedures for this compound
The Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Therefore, standard procedures for the disposal of non-hazardous chemical waste should be followed.
Step-by-Step Disposal Plan:
-
Solid Waste:
-
Collect waste this compound solid in a designated, clearly labeled, and sealed container.
-
This container should be segregated from hazardous waste streams.
-
Dispose of the sealed container in the regular laboratory trash intended for non-hazardous solid waste, in accordance with your institution's specific waste management policies.
-
-
Liquid Waste (Solutions):
-
For solutions of this compound (e.g., dissolved in DMSO), consult your institution's guidelines for the disposal of non-hazardous chemical solutions.
-
In many cases, small quantities of non-hazardous, water-miscible solutions can be flushed down the sink with copious amounts of water. However, this practice is subject to local regulations and institutional policies. Always verify with your Environmental Health and Safety (EHS) department before disposing of any chemical waste down the drain.
-
If sink disposal is not permitted, collect the liquid waste in a designated, sealed, and clearly labeled container for non-hazardous liquid waste. Arrange for pickup and disposal through your institution's waste management program.
-
-
Empty Containers:
-
Ensure that containers of this compound are fully empty, with no residual powder or liquid.
-
Deface or remove the original label to prevent misidentification.
-
Dispose of the empty container in the regular laboratory trash or recycling, as per your institution's guidelines for non-hazardous labware.
-
Mechanism of Action and Signaling Pathway
This compound is a highly potent and selective inhibitor of CD73, an ecto-enzyme that plays a critical role in the adenosine signaling pathway. In the tumor microenvironment, cancer cells can evade the immune system by producing high levels of adenosine, which has immunosuppressive effects. CD73 is a key enzyme in the final step of adenosine production, converting adenosine monophosphate (AMP) to adenosine. By inhibiting CD73, this compound blocks this conversion, thereby reducing the concentration of immunosuppressive adenosine in the tumor microenvironment and restoring the anti-tumor activity of immune cells, such as T-cells.
Caption: this compound inhibits CD73, blocking adenosine production.
Experimental Protocol: In Vitro CD73 Enzymatic Activity Assay
This protocol describes a common method to determine the inhibitory activity of this compound on CD73 expressed on the surface of cells.
Materials:
-
This compound
-
CD73-expressing cells (e.g., human or mouse CD8+ T-cells)
-
Assay Buffer (20 mM HEPES, 137 mM NaCl, 5.4 mM KCl, 1.3 mM CaCl₂, 4.2 mM NaHCO₃, 0.1% glucose, pH 7.4)
-
Adenosine Monophosphate (AMP) solution
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Plate reader
Procedure:
-
Cell Preparation:
-
Harvest and wash the CD73-expressing cells.
-
Resuspend the cells in Assay Buffer to a desired concentration.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of test concentrations.
-
-
Assay:
-
Add the diluted this compound solutions to the wells of a 96-well plate.
-
Add the cell suspension to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the AMP solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction according to the specifications of your chosen phosphate detection reagent.
-
Add the phosphate detection reagent to each well.
-
Incubate at room temperature for the recommended time to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance of each well using a plate reader at the appropriate wavelength.
-
The amount of phosphate produced is proportional to the CD73 activity.
-
Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Determine the IC₅₀ value of this compound by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for in vitro CD73 inhibition assay.
Personal protective equipment for handling AB-680
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling AB-680. The following procedural steps and recommendations are designed to ensure safe handling, use, and disposal of this potent research compound.
Compound Overview and Safety Data
This compound is a highly potent, reversible, and selective small-molecule inhibitor of CD73, an ecto-nucleotidase that plays a critical role in tumor immune evasion.[1][2][3][4] While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to handle it with a high degree of caution due to its potent biological activity.[5] As with any research chemical of unknown long-term effects, minimizing exposure is paramount.
Quantitative Inhibitory Activity of this compound:
| Target | Cell Line/System | IC50 / Ki |
| Human CD73 (hCD73) | Soluble | Kᵢ of 4.9 pM, IC₅₀ of 0.043 nM |
| Human CD73 (hCD73) | CHO cells | IC₅₀ of 0.070 nM |
| Human CD73 (hCD73) | CD8+ T Cells | IC₅₀ of 0.008 nM |
| Human CD73 (hCD73) | PBMCs | IC₅₀ of 0.011 nM |
| Mouse CD73 | CD8+ T Cells | IC₅₀ of 0.66 nM |
Personal Protective Equipment (PPE)
Even in the absence of a formal hazardous classification, a comprehensive PPE strategy is mandatory to prevent accidental exposure.
-
Lab Coat: A standard lab coat should be worn at all times to protect clothing and skin.
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[6][7][8] For procedures with a risk of splashing, chemical splash goggles should be worn.[7][8]
-
Gloves: Due to the lack of specific glove permeation data for this compound, it is recommended to use nitrile gloves as a minimum standard for splash protection.[6] If handling the compound for extended periods or in higher concentrations, consider double-gloving or using gloves with a higher level of chemical resistance. Always inspect gloves for tears or punctures before use and change them immediately if contact with the compound is suspected.
-
Respiratory Protection: While the SDS does not require respiratory protection, a risk assessment should be conducted for procedures that may generate aerosols or dusts.[5] If deemed necessary, a properly fitted N95 respirator or higher should be used within a certified chemical fume hood.
Handling and Operational Plan
A designated area within the laboratory should be established for handling this compound. This area should be clearly marked and equipped with the necessary safety equipment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work surface by covering it with absorbent, disposable bench paper.
-
Weighing: If working with the solid form, weigh the compound in a chemical fume hood or a balance enclosure to minimize the risk of inhalation.
-
Dissolving: When preparing solutions, add the solvent to the vial containing this compound slowly to avoid splashing.
-
Use in Experiments: Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Decontamination: After each use, decontaminate the work area and any equipment used. A 70% ethanol solution is generally suitable for surface cleaning. For spills, follow your institution's established procedures for potent compounds.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and empty vials. Collect all solid waste in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of any liquid waste containing this compound down the drain.
-
Container Rinsing: Empty containers of this compound should be triple-rinsed with a suitable solvent.[9] The rinsate must be collected and disposed of as hazardous liquid waste.[10]
-
Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste.
This compound Mechanism of Action: CD73 Signaling Pathway
This compound is a potent inhibitor of CD73. In the tumor microenvironment, cancer cells release adenosine triphosphate (ATP). This extracellular ATP is converted to adenosine monophosphate (AMP) by the ectonucleotidase CD39. CD73 then catalyzes the final step, converting AMP to adenosine.[4][11] Adenosine subsequently binds to its receptors on immune cells, such as T cells and NK cells, leading to the suppression of their anti-tumor activity.[4][11] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby restoring the function of anti-tumor immune cells.[3]
References
- 1. arcusbio.com [arcusbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CD73 Is Regulated by the EGFR-ERK Signaling Pathway in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment | Risk Management & Safety | UNLV [unlv.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. uah.edu [uah.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. benchchem.com [benchchem.com]
- 11. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
